Liensinine perchlorate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXHMBOBQYZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of Liensinine Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus plant), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms of action of liensinine perchlorate, the salt form of liensinine. It elucidates the compound's intricate interactions with key cellular signaling pathways, its role in modulating critical cellular processes such as apoptosis and autophagy, and its therapeutic potential in various disease contexts, including cancer and cardiovascular disorders. This document synthesizes current research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex signaling cascades to offer a comprehensive resource for the scientific community.
Introduction to this compound
This compound is a well-characterized alkaloid with a wide spectrum of biological effects, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and vascular smooth muscle relaxation properties.[1][3] Its therapeutic potential is underscored by numerous studies demonstrating its efficacy in preclinical models of various diseases. A significant body of research has focused on its anti-cancer properties, with demonstrated activity against breast cancer, osteosarcoma, gastric cancer, colorectal cancer, and non-small-cell lung cancer.[4][5][6][7][8] Furthermore, liensinine has shown promise in cardiovascular protection and neuroprotection.[9][10][11] The perchlorate salt form is often utilized in research settings. It is important to note that the perchlorate ion itself can interfere with iodide uptake by the thyroid gland, which could have implications for in vivo studies.[12]
Core Mechanisms of Action
The pharmacological effects of this compound are attributed to its ability to modulate multiple, often interconnected, cellular signaling pathways and processes. The following sections detail these core mechanisms.
Inhibition of Autophagy
A primary and well-documented mechanism of liensinine is the inhibition of late-stage autophagy.[1][13] Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. While crucial for cellular homeostasis, it can also promote the survival of cancer cells. Liensinine acts as an autophagy/mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][13] This disruption of the autophagic flux leads to the accumulation of autophagosomes and cellular dysfunction, particularly in cancer cells that rely on autophagy for survival.
Modulation of Cancer-Related Signaling Pathways
Liensinine exerts its anti-cancer effects by targeting several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Liensinine has been shown to synergistically inhibit breast cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT signaling pathway.[4] In gastric cancer cells, liensinine was found to significantly reduce the expression of phosphorylated AKT (P-AKT) and phosphorylated PI3K (P-PI3K), leading to the induction of apoptosis.[6] This inhibition of the PI3K/AKT pathway is often linked to the generation of reactive oxygen species (ROS).[6]
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a crucial role in cell proliferation and apoptosis, and its constitutive activation is observed in various cancers. In osteosarcoma cells, liensinine treatment leads to the suppression of the JAK2/STAT3 pathway, which is mediated by the production of ROS.[5] The antioxidant N-acetyl cysteine (NAC) was able to reverse the liensinine-induced downregulation of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), confirming the role of oxidative stress in this mechanism.[5]
The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is implicated in both cancer and cardiovascular diseases. In the context of myocardial infarction, liensinine has been shown to protect against ischemic injury by inhibiting the aberrant activation of the Wnt/β-catenin pathway.[14][15][16] This inhibition helps to prevent excessive inflammatory responses and protect cardiomyocytes from oxidative stress-induced damage.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. apecwater.com [apecwater.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liensinine prevents ischemic injury following myocardial infarction via inhibition of Wnt/β‑catenin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Liensinine Perchlorate: A Technical Guide to its Function as a Late-Stage Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine perchlorate, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has emerged as a potent late-stage autophagy inhibitor.[1][2] This technical guide provides an in-depth overview of its mechanism of action, quantitative effects on cellular processes, and detailed protocols for its experimental application. This compound's ability to block the final step of the autophagy pathway—autophagosome-lysosome fusion—positions it as a valuable tool for studying autophagy and as a potential therapeutic agent, particularly in oncology.[3][4] By inhibiting autophagy, liensinine can sensitize cancer cells to conventional chemotherapies, offering a promising strategy to overcome drug resistance.[3][5]
Core Mechanism of Action: Inhibition of Autophagosome-Lysosome Fusion
Autophagy is a cellular recycling process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with the lysosome for degradation. This compound intervenes in the final stage of this process.[1][3] Evidence suggests that liensinine blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.[3][6] This inhibitory effect is likely mediated by its interference with the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion event.[4][7] Unlike some other late-stage autophagy inhibitors, liensinine does not appear to alter the lysosomal pH.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and autophagy markers in various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| MDA-MB-231 (Breast Cancer) | Liensinine | 60 | 24 | ~42% of control |
| MCF-7 (Breast Cancer) | Liensinine | 60 | 24 | ~30% of control |
| A549 (Non-Small Cell Lung Cancer) | Liensinine | 40 | 48 | ~50% of control |
| H1299 (Non-Small Cell Lung Cancer) | Liensinine | 40 | 48 | ~60% of control |
Data synthesized from textual descriptions in cited literature.[6][8]
Table 2: Synergistic Effect of this compound with Doxorubicin on Apoptosis in Breast Cancer Cells
| Cell Line | Treatment | Apoptotic Cells (%) |
| MDA-MB-231 | Control | ~5 |
| Doxorubicin (0.2 µM) | ~10 | |
| Liensinine (20 µM) | ~8 | |
| Doxorubicin (0.2 µM) + Liensinine (20 µM) | ~50 | |
| MCF-7 | Control | ~4 |
| Doxorubicin (0.4 µM) | ~9 | |
| Liensinine (20 µM) | ~7 | |
| Doxorubicin (0.4 µM) + Liensinine (20 µM) | ~48 |
Data synthesized from textual descriptions in cited literature.[3][5]
Table 3: Effect of this compound on Autophagy Markers
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |
| A549 (NSCLC) | Liensinine | 20 | 24 | Increased (Concentration-dependent) | Increased |
| A549 (NSCLC) | Liensinine | 40 | 24 | Increased (Concentration-dependent) | Increased |
| MNT-1 (Melanoma) | Liensinine | 10 | 48 | ~2.5 | Not specified |
Data synthesized from textual descriptions in cited literature.[6][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
After the incubation period, remove the treatment medium.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[10]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17][18][19]
Materials:
-
Cells grown on coverslips or tissue sections
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in PBS)[15]
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)[15]
-
DAPI or another suitable nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[15]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[15]
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[15]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol is used to quantify the levels of the autophagy-related proteins LC3-II and p62. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of late-stage autophagy inhibition.[20][21][22][23][24][25]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-LC3 (1:1000), anti-p62 (1:1000).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
Autophagic Flux Assay (mRFP-GFP-LC3)
This assay utilizes a tandem fluorescent-tagged LC3 protein (mRFP-GFP-LC3) to monitor the progression of autophagy. In non-acidic autophagosomes, both GFP and mRFP fluoresce (yellow). Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists (red). An accumulation of yellow puncta indicates a blockage in autophagosome-lysosome fusion.[26][27][28][29]
Materials:
-
Cells transiently or stably expressing the mRFP-GFP-LC3 plasmid
-
Complete cell culture medium
-
This compound
-
Confocal microscope
Procedure:
-
Seed cells expressing mRFP-GFP-LC3 onto glass-bottom dishes or coverslips.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA (optional, for endpoint analysis).
-
Image the cells using a confocal microscope, capturing both the GFP (green) and mRFP (red) channels.
-
Analyze the images by counting the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of yellow to red puncta indicates an inhibition of autophagic flux.
Immunofluorescence Staining of LC3 Puncta and Lysosomes
This method is used to visualize the accumulation of autophagosomes (LC3 puncta) and their colocalization with lysosomes.[30][31][32][33][34]
Materials:
-
Cells grown on coverslips
-
LysoTracker dye (e.g., LysoTracker Red)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 or 50 µg/ml digitonin in PBS)[31]
-
Blocking solution (e.g., 3% BSA in PBS)[31]
-
Primary antibody (anti-LC3)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI
-
Confocal microscope
Procedure:
-
Incubate live cells with LysoTracker dye according to the manufacturer's instructions (typically 50-75 nM for 30-60 minutes).[32]
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with digitonin solution for 5 minutes.[31]
-
Block the cells with blocking solution for 30 minutes.[31]
-
Incubate the cells with anti-LC3 primary antibody (1:200 dilution in blocking solution) for 1 hour at room temperature.[31]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (1:2000 dilution in blocking solution) for 1 hour in the dark.[31]
-
Wash the cells three times with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips and visualize using a confocal microscope to assess the number of LC3 puncta and their colocalization with LysoTracker-stained lysosomes.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: Mechanism of this compound as a late-stage autophagy inhibitor.
Caption: Experimental workflow for the mRFP-GFP-LC3 autophagic flux assay.
Caption: Synergistic effect of liensinine and chemotherapy in cancer cells.
Conclusion
This compound is a valuable and specific tool for the study of autophagy, with a well-defined mechanism of action centered on the inhibition of autophagosome-lysosome fusion. Its ability to sensitize cancer cells to chemotherapy highlights its potential for further investigation in preclinical and clinical settings. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of autophagy and cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. clyte.tech [clyte.tech]
- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 17. antbioinc.com [antbioinc.com]
- 18. Detection of apoptosis using a TUNEL assay [bio-protocol.org]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western blot determination of autophagy markers [bio-protocol.org]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. The use of the autophagy marker LC3 in western blot, immunocytochemistry and flow cytometry research applications as an indicator of autophagy: Novus Biologicals [novusbio.com]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. 2.4. Autophagic flux assay [bio-protocol.org]
- 27. 2.8. Autophagy Flux Assay Using RFP-GFP-LC3 Construct [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. proteolysis.jp [proteolysis.jp]
- 32. researchgate.net [researchgate.net]
- 33. Item - Immunofluorescence microscopy of LC3 and LysoTracker in wild-type and CatE-/-macrophages. - Public Library of Science - Figshare [plos.figshare.com]
- 34. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Source: A Technical Guide to Liensinine Perchlorate's Biological Origins and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological source of Liensinine perchlorate, a promising bioactive alkaloid. We delve into the quantitative analysis of its extraction, detail the experimental protocols for its isolation and purification, and illuminate its molecular interactions through key signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and utilize this potent natural compound.
Biological Source of this compound
Liensinine is a bisbenzylisoquinoline alkaloid primarily isolated from the green embryo of the mature seeds of the lotus plant, Nelumbo nucifera Gaertn.[1][2][3]. This part of the seed is also referred to as the lotus plumule or plantule[1][4]. The perchlorate salt form is a preparation used for research and pharmacological studies.
Quantitative Analysis of Liensinine and Related Alkaloids
The concentration and yield of Liensinine and its co-occurring alkaloids, isoliensinine and neferine, can vary depending on the extraction and purification methodologies employed. The following tables summarize quantitative data from various studies, providing a comparative overview of different techniques.
| Extraction Method | Starting Material | Liensinine Yield | Isoliensinine Yield | Neferine Yield | Reference |
| Ionic Liquids pH-Zone-Refining Countercurrent Chromatography | 1.00 g germinated lotus seed embryo | 37.3 mg | 57.7 mg | 179.9 mg | [5] |
| TLC-Scanning (Impregnating) | Green seed embryo | 0.853% of crude drug | - | - | [1] |
| TLC-Scanning (Refluxing) | Green seed embryo | 0.939% of crude drug | - | - | [1] |
| Counter-Current Chromatography (System 1) | 1102 mg crude alkaloid | 95 mg | 100 mg | 350 mg | [4] |
| Counter-Current Chromatography (System 2) | 5850 mg crude alkaloid | 650 mg | 698 mg | 2545 mg | [4] |
| Analytical Method | Sample | Liensinine Concentration | Isoliensinine Concentration | Neferine Concentration | Reference |
| LC-MS/MS | Crude extract of embryo | 16.5 +/- 1.1 mg/g | 45.7 +/- 1.8 mg/g | 59.7 +/- 6.4 mg/g | [6] |
| LC-MS/MS | Phenolic alkaloid sample of embryo | 228.6 +/- 11.9 mg/g | 640.7 +/- 15.2 mg/g | 58.8 +/- 9.8 mg/g | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of Liensinine from Nelumbo nucifera embryos.
Crude Alkaloid Extraction
3.1.1. Ultrasound-Assisted Extraction (UAE)
-
Plant Material: Dried and powdered Nelumbo nucifera seed embryos.
-
Solvent: 75% Ethanol.
-
Procedure:
-
Mix the powdered embryo with the solvent at a liquid-to-solid ratio of 30:1 (v/w).
-
Perform ultrasonic extraction for 20 minutes.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure to obtain the crude alkaloid mixture.[5]
-
3.1.2. Microwave-Assisted Extraction (MAE)
-
Plant Material: Dried and powdered Nelumbo nucifera seed embryos (60-80 mesh).
-
Solvent: 65% Methanol.
-
Procedure:
-
Place 0.1 g of the powdered embryo in a microwave extraction vessel with 2 mL of 65% methanol.
-
Extract using a microwave system at a power of 200 W for 260 seconds.
-
After cooling to room temperature, centrifuge the solution.
-
Collect the supernatant containing the crude alkaloids.[6]
-
Purification by Counter-Current Chromatography (CCC)
-
Apparatus: Upright coil planet centrifuge with four multilayer coils.
-
Solvent System 1 (Fast, Small-Scale): Light petroleum (b.p. 60-90°C)-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2, v/v).
-
Solvent System 2 (Large-Scale): Ethyl acetate-tetrachloromethane-methanol-water (1:6:4:1, v/v).
-
Procedure:
-
Prepare the two-phase solvent system and degas.
-
Fill the multilayer coil with the stationary phase.
-
Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases.
-
Inject the sample into the CCC system.
-
Elute with the mobile phase at an appropriate flow rate.
-
Collect fractions and monitor using TLC or HPLC to identify those containing Liensinine, isoliensinine, and neferine.[4]
-
Analytical High-Performance Liquid Chromatography (HPLC)
-
Column: Hypersil BDS C18 (4.0 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol: 0.2 M KH2PO4: 0.2 M NaOH: triethylamine (71:17:12:0.002, v/v/v/v), pH 9.2-9.3.
-
Flow Rate: 0.8 ml/min (isocratic).
-
Detection: UV at 282 nm.
-
Procedure:
-
Prepare standard solutions of Liensinine in the mobile phase.
-
Prepare the sample by dissolving the extract in the mobile phase and filtering through a 0.45 µm filter.
-
Inject the sample and standards into the HPLC system.
-
Identify and quantify Liensinine based on the retention time and peak area of the standard.[7]
-
Signaling Pathways and Molecular Interactions
Liensinine exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
JAK2/STAT3 Signaling Pathway
Caption: Liensinine-induced ROS inhibits the JAK2/STAT3 pathway.
PI3K/AKT Signaling Pathway
Caption: Liensinine inhibits the PI3K/AKT pathway, promoting apoptosis.
NF-κB Signaling Pathway
Caption: Liensinine inhibits NF-κB activation and inflammation.
AMPK-HIF-1α Signaling Pathway
Caption: Liensinine activates AMPK, inhibiting HIF-1α and tumor metabolism.
Conclusion
This compound, derived from the embryo of Nelumbo nucifera, stands out as a multifaceted bioactive compound with significant potential in drug development. This guide has provided a comprehensive overview of its biological source, quantitative analysis of its extraction, detailed experimental protocols, and its intricate interactions with key cellular signaling pathways. The presented data and methodologies offer a solid foundation for researchers to further explore and harness the therapeutic properties of this remarkable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear translocation of the p65 subunit of NF-kappaB in L5178Y sublines differing in antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liensinine ameliorates ischemia-reperfusion-induced brain injury by inhibiting autophagy via PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Liensinine Perchlorate: A Technical Guide to its Role in Blocking Autophagosome-Lysosome Fusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of liensinine perchlorate, a natural isoquinoline alkaloid, and its function as a late-stage autophagy inhibitor. This compound effectively blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. This guide will detail the molecular mechanisms, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the associated signaling pathways. The information presented is intended to support researchers and professionals in the fields of cell biology, oncology, and drug development in understanding and utilizing this compound as a tool to modulate autophagy.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting survival of established tumors. The inhibition of autophagy, particularly in late stages, has emerged as a promising therapeutic strategy to enhance the efficacy of chemotherapy in cancer treatment.
Liensinine, a major bioactive compound extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has been identified as a potent inhibitor of late-stage autophagy. Specifically, this compound disrupts the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and subsequent cellular stress. This guide will explore the intricate details of this mechanism.
Mechanism of Action: Inhibition of Autophagosome-Lysosome Fusion
The primary mechanism by which this compound inhibits autophagy is by preventing the fusion of autophagosomes with lysosomes. This crucial step is required for the degradation of the autophagosomal cargo by lysosomal hydrolases.
Impairment of RAB7A Recruitment to Lysosomes
Research indicates that liensinine's inhibitory effect is likely mediated through the modulation of the small GTPase RAB7A, a key regulator of late endosome and lysosome trafficking. While liensinine treatment does not appear to reduce the overall expression of RAB7A, it specifically inhibits the recruitment of RAB7A to lysosomes.[1][2] This localized disruption prevents the necessary protein-protein interactions required to tether and fuse the autophagosome and lysosome membranes.
No Effect on Lysosomal pH
Importantly, the mechanism of this compound is distinct from other common autophagy inhibitors like chloroquine or bafilomycin A1, which function by increasing the lysosomal pH and thereby inactivating degradative enzymes. Studies have shown that liensinine treatment does not significantly alter the lysosomal pH, indicating a more specific mode of action on the fusion machinery itself.[1]
Quantitative Data
The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on autophagy and its synergy with chemotherapeutic agents.
Table 1: Effect of Liensinine on Autophagosome Accumulation
| Cell Line | Treatment | Outcome | Reference |
| MDA-MB-231 | 20 µM Liensinine for 24 h | Significant increase in the number of EGFP-LC3 puncta per cell. | [1] |
| MCF-7 | 20 µM Liensinine for 24 h | Significant increase in the number of EGFP-LC3 puncta per cell. | [1] |
| A549 | 10, 20, 40 µM Liensinine for 48 h | Concentration-dependent increase in LC3B-II expression. | [3] |
| H520 | 10, 20, 40 µM Liensinine for 48 h | Concentration-dependent increase in LC3B-II expression. | [3] |
| SPC-A1 | 10, 20, 40 µM Liensinine for 48 h | Concentration-dependent increase in LC3B-II expression. | [3] |
Table 2: Liensinine's Impact on Autophagic Flux
| Cell Line | Treatment | Outcome | Reference |
| A549 | Transfected with mRFP-GFP-LC3, treated with 20 µM Liensinine | Significant increase in yellow puncta (autophagosomes) and decrease in red-only puncta (autolysosomes). | [3] |
| SPC-A1 | Transfected with mRFP-GFP-LC3, treated with 20 µM Liensinine | Significant increase in yellow puncta (autophagosomes) and decrease in red-only puncta (autolysosomes). | [3] |
Table 3: Synergistic Effect of Liensinine with Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment | Outcome | Reference |
| MDA-MB-231 | 20 µM Liensinine + 1 µM Doxorubicin | Significant decrease in cell viability compared to either agent alone. | [1] |
| MCF-7 | 20 µM Liensinine + 1 µM Doxorubicin | Significant decrease in cell viability compared to either agent alone. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking autophagosome-lysosome fusion.
Western Blotting for LC3-II Accumulation
This protocol is used to quantify the accumulation of the lipidated form of LC3 (LC3-II), a marker for autophagosomes.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, MCF-7, A549) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for the desired time (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
-
Quantification: Densitometry analysis is performed to quantify the band intensities of LC3-II relative to the loading control.
Tandem mRFP-GFP-LC3 Autophagic Flux Assay
This fluorescence microscopy-based assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red-only puncta).
-
Cell Transfection: Plate cells on glass coverslips in a 24-well plate. Transfect the cells with a tandem mRFP-GFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Cell Treatment: Treat the transfected cells with this compound (e.g., 20 µM) for the desired duration. Include a positive control for autophagy induction (e.g., Earle's Balanced Salt Solution - EBSS for starvation) and a known late-stage inhibitor (e.g., Bafilomycin A1, 100 nM) for comparison.
-
Cell Fixation and Imaging:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Capture images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and RFP (e.g., 561 nm).
-
-
Image Analysis: Quantify the number of yellow (GFP and RFP positive) and red-only (RFP positive, GFP negative) puncta per cell using image analysis software. An increase in the ratio of yellow to red puncta indicates a blockage in autophagosome-lysosome fusion.
LysoTracker Staining and Colocalization with EGFP-LC3
This experiment visualizes lysosomes and assesses their colocalization with autophagosomes.
-
Cell Transfection and Treatment: Transfect cells with an EGFP-LC3 plasmid as described in section 4.2. Treat the cells with this compound (e.g., 20 µM).
-
Lysosome Staining: During the last 30-60 minutes of the treatment period, add LysoTracker Red DND-99 to the cell culture medium at a final concentration of 50-75 nM.
-
Live-Cell Imaging:
-
Wash the cells with pre-warmed PBS.
-
Image the live cells immediately using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Capture images in both the green (EGFP-LC3) and red (LysoTracker) channels.
-
-
Colocalization Analysis: Use image analysis software to determine the degree of colocalization between EGFP-LC3 puncta and LysoTracker-stained lysosomes. A decrease in colocalization upon liensinine treatment indicates impaired fusion.
Lysosomal pH Measurement
This assay determines whether liensinine affects the acidity of lysosomes.
-
Cell Culture and Staining: Plate cells in a 96-well black, clear-bottom plate. Load the cells with 1 µM LysoSensor Yellow/Blue DND-160 in pre-warmed culture medium for 5 minutes at 37°C.
-
Cell Treatment: Treat the cells with this compound (e.g., 20 µM).
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader. For LysoSensor Yellow/Blue, measure the emission at 440 nm and 540 nm with excitation at 329 nm and 384 nm, respectively.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm). A calibration curve using buffers of known pH should be generated to convert the fluorescence ratio to an absolute pH value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Liensinine's point of intervention in the autophagic pathway.
Caption: Liensinine inhibits RAB7A recruitment to the lysosome.
Caption: Experimental workflow for the tandem mRFP-GFP-LC3 assay.
Conclusion
This compound is a valuable and specific tool for studying the late stages of autophagy. Its mechanism of action, centered on the inhibition of RAB7A recruitment to lysosomes without affecting lysosomal pH, provides a distinct advantage over other autophagy inhibitors. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies. Further investigation into the broader signaling networks affected by liensinine and its potential therapeutic applications, particularly in combination with chemotherapy, is warranted.
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antihypertensive Effects of Liensinine Perchlorate: A Technical Guide
Introduction: Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant interest for its wide range of biological activities, including anti-arrhythmic, anti-inflammatory, and antihypertensive properties.[1][2][3] The perchlorate salt of liensinine is often utilized in research settings to enhance solubility and stability. This technical guide provides an in-depth overview of the antihypertensive effects of liensinine, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Liensinine exerts its antihypertensive effects primarily through the relaxation of vascular smooth muscle, a process known as vasodilation.[2][4] This is achieved via a multi-target mechanism that modulates key ion channels and signaling pathways within vascular smooth muscle cells (VSMCs).
-
Modulation of Ion Channels:
-
Calcium Channels: Liensinine has been shown to noncompetitively inhibit calcium influx.[5] It blocks voltage-dependent L-type calcium channels, which are crucial for the influx of extracellular Ca²⁺ that triggers muscle contraction. By reducing intracellular calcium concentration, liensinine promotes vascular relaxation.[5]
-
Potassium Channels: Evidence suggests that liensinine may also interact with potassium channels. The opening of K⁺ channels leads to hyperpolarization of the cell membrane, which in turn inactivates voltage-dependent calcium channels, further contributing to vasodilation.
-
-
Inhibition of VSMC Proliferation and Remodeling: Chronic hypertension is often associated with vascular remodeling, characterized by the proliferation and migration of VSMCs. Liensinine has been shown to suppress the proliferation of VSMCs, potentially by inhibiting pathways like the MAPK/TGF-β1/Smad2/3 signaling cascade.[6][7] This action helps in improving the pathological state of blood vessels and may contribute to the long-term management of hypertension.[7]
The following diagram illustrates the core signaling pathway for liensinine-induced vasodilation.
Quantitative Data Summary
The antihypertensive and vasorelaxant effects of liensinine have been quantified in several preclinical models. The data below is summarized from various studies to provide a comparative overview.
| Experimental Model | Compound | Dosage/Concentration | Administration | Key Quantitative Findings |
| Angiotensin II (AngII)-induced Hypertensive Mice | Liensinine | Not specified | Not specified | Displayed an antihypertensive effect, reducing pulse wave conduction velocity and abdominal aorta vessel wall thickness.[7] |
| L-NAME-induced Gestational Hypertension Rats | Liensinine | Not specified | Not specified | Significantly reduced mean arterial pressure (MAP).[3] |
| Platelet-Derived Growth Factor (PDGF)-stimulated VSMCs | Liensinine | 20 and 30 µg/mL | In vitro | Decreased cell proliferation to 67.16% and 47.02%, respectively.[6][8] |
| Spontaneously Hypertensive Rats (SHRs) | Isoliensinine* | 2.5, 5, 10 mg/kg | Not specified | Effectively attenuated the elevation of blood pressure.[9] |
*Isoliensinine is a structurally similar alkaloid often studied alongside liensinine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro assessment of antihypertensive agents like liensinine.
This protocol describes a common method for inducing hypertension in rodents to test the efficacy of potential antihypertensive compounds.
-
Model Induction: Hypertension can be induced in rats (e.g., Wistar or Sprague-Dawley) by chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, typically in drinking water.[3] Another model involves the continuous infusion of Angiotensin II via osmotic mini-pumps to induce hypertension.[10]
-
Animal Groups: Animals are typically divided into a sham/control group, a hypertension model group (e.g., L-NAME or AngII), and model groups treated with different doses of the test compound (this compound). A positive control group receiving a known antihypertensive drug (e.g., lisinopril) may also be included.
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment groups, often via oral gavage, for a specified period (e.g., several weeks).
-
Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured periodically using non-invasive methods like the tail-cuff system or via radiotelemetry for continuous monitoring.[11]
-
Data Analysis: Changes in blood pressure and heart rate are compared between the groups. At the end of the study, tissues like the aorta can be collected for histological analysis to assess vascular remodeling. Statistical analysis is performed using appropriate methods like ANOVA.
The workflow for this type of experiment is visualized below.
This ex vivo protocol directly assesses the effect of a compound on vascular tissue.
-
Tissue Preparation: Thoracic aortas are carefully dissected from euthanized rats (e.g., Spontaneously Hypertensive Rats or normotensive Wistar Kyoto rats). The surrounding connective tissue is removed, and the aorta is cut into rings approximately 2-4 mm in width. For some experiments, the endothelium is gently removed to determine if the vasorelaxant effect is endothelium-dependent or -independent.
-
Organ Bath Setup: The aortic rings are mounted between two L-shaped hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Experimental Procedure:
-
The rings are equilibrated under a resting tension (e.g., 2 g) for about 60-90 minutes.
-
The viability of the rings is confirmed by inducing contraction with a high concentration of potassium chloride (KCl).
-
The rings are pre-contracted with a vasoconstrictor agent like phenylephrine (PE) or Angiotensin II.[5]
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve.
-
-
Data Analysis: The relaxation induced by liensinine is calculated as a percentage of the pre-contraction. The EC₅₀ (half-maximal effective concentration) value is determined from the concentration-response curve.
The logical flow for the isolated aortic ring experiment is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liensinine improves AngII-induced vascular remodeling via MAPK/TGF-β1/Smad2/3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoliensinine promotes vasorelaxation and inhibits constriction by regulating the calcium channel in hypertension: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. ijprajournal.com [ijprajournal.com]
The chemical structure and properties of Liensinine perchlorate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine perchlorate, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Particular focus is placed on its anticancer properties, detailing its mechanisms of action involving the induction of apoptosis and inhibition of autophagy through modulation of key signaling pathways. This document also includes detailed experimental protocols and quantitative data to support further research and development.
Chemical Structure and Properties
This compound is the perchlorate salt of liensinine. The presence of the perchlorate ion can influence the compound's solubility and stability.
Chemical Structure:
-
IUPAC Name: 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid[]
-
CAS Number: 2385-63-9[][2]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to off-white powder/solid | [][4] |
| Solubility | DMSO: 7.11 mg/mL (10 mM) | [3] |
| In a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (1.41 mM) | [3] | |
| Storage and Stability | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. The compound has demonstrated efficacy in various cancer models, primarily through the induction of programmed cell death (apoptosis) and the modulation of cellular self-degradation processes (autophagy).
Anticancer Activity
This compound has been shown to inhibit the proliferation and colony-forming ability of cancer cells, particularly in colorectal cancer and osteosarcoma.[5]
2.1.1. Induction of Apoptosis
This compound triggers apoptosis in cancer cells through multiple signaling pathways.
-
JNK Signaling Pathway: In colorectal cancer cells, this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of apoptosis.[6] Activated JNK can phosphorylate various downstream targets, including transcription factors like c-Jun, and members of the Bcl-2 family of proteins to promote apoptosis.
-
JAK2/STAT3 Signaling Pathway: In osteosarcoma cells, this compound induces the production of reactive oxygen species (ROS).[5] This increase in ROS leads to the suppression of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5][7] The inhibition of this pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation, contributes to the apoptotic effect of this compound.[5]
2.1.2. Inhibition of Autophagy
Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions. Liensinine has been identified as a late-stage autophagy inhibitor. It blocks the fusion of autophagosomes with lysosomes, which is a critical step for the degradation of cellular components. This inhibition is achieved by preventing the recruitment of the small GTPase RAB7A to lysosomes. The accumulation of non-degraded autophagosomes can lead to cellular stress and enhance the efficacy of chemotherapeutic agents.
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the anticancer activities of this compound.
Cell Viability and Cytotoxicity Assay (CCK-8)
This assay is used to determine the effect of this compound on cancer cell proliferation and to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a series of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Data Summary
The following table presents a summary of the available quantitative data for this compound and the related free base, liensinine.
| Parameter | Cell Line(s) | Value | Compound | Reference |
| Apoptosis Rate | SaOS-2 | 9.6% at 40 µM, 32.2% at 80 µM | Liensinine | [5] |
| 143B | 8.7% at 40 µM, 27.4% at 80 µM | Liensinine | [5] | |
| Cell Cycle Arrest (G0/G1) | SaOS-2 | 51.4% at 40 µM, 55.9% at 80 µM | Liensinine | [5] |
| 143B | 49.5% at 40 µM, 54.1% at 80 µM | Liensinine | [5] |
Note: Specific IC₅₀ values for this compound in various cancer cell lines are not consistently reported in the literature. The provided apoptosis and cell cycle data are for the free base, liensinine, and serve as a reference for the activity of the core molecule.
Conclusion
This compound is a natural product with well-documented anticancer properties. Its ability to induce apoptosis and inhibit autophagy through the modulation of the JNK, JAK2/STAT3, and RAB7A-mediated pathways makes it a compelling candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound. Further studies are warranted to establish a more comprehensive profile of its physicochemical properties, including a definitive melting point and a broader solubility profile, as well as to determine its IC₅₀ values across a wider range of cancer cell lines.
References
- 2. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. Liensinine Diperchlorate | Natural Products 1 | CAS 2385-63-9 | Buy Liensinine Diperchlorate from Supplier InvivoChem [invivochem.com]
- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genesandcancer.com [genesandcancer.com]
- 7. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Liensinine Perchlorate on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies investigating the anti-cancer effects of liensinine perchlorate. Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has demonstrated significant potential as an anti-tumor agent across various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways and experimental workflows involved in this area of research.
Quantitative Data Summary
The anti-cancer efficacy of liensinine has been quantified in several studies, primarily focusing on its ability to inhibit cell proliferation and induce apoptosis. The following tables summarize the key findings across different cancer cell types.
Table 1.1: Inhibition of Cell Proliferation by Liensinine
| Cancer Cell Line | Cancer Type | Assay | Concentration Range (µM) | Key Findings | Reference |
| BGC823, SGC7901 | Gastric Cancer | CCK-8 & Colony Formation | 20 - 120 | Significant reduction in proliferation in a dose-dependent manner. | [1][2] |
| A549, H520, SPC-A1 | Non-Small-Cell Lung Cancer | CCK-8 & Colony Formation | Not specified | Inhibited proliferation and colony formation in a concentration-dependent manner. | [3][4] |
| SaOS-2, 143B | Osteosarcoma | CCK-8 & Colony Formation | Not specified | Inhibited proliferation in a dose-dependent manner. | [5] |
| MDA-MB-231, MCF-7 | Breast Cancer | MTT Assay | Not specified | Reduced cell viability. | [6] |
| HCT116, LoVo | Colorectal Cancer | CCK-8 & Colony Formation | Not specified | Used to evaluate synergy with oxaliplatin. | [7] |
Table 1.2: Induction of Apoptosis by Liensinine
| Cancer Cell Line | Cancer Type | Assay | Concentration (µM) | Apoptotic Effects | Reference |
| BGC823, SGC7901 | Gastric Cancer | Annexin V-FITC/PI | 40, 60, 80 | Strikingly elevated early and late apoptotic cells in a dose-dependent manner. | [1] |
| BGC823, SGC7901 | Gastric Cancer | Western Blot | 40, 60, 80 | Increased expression of cleaved PARP, cleaved caspase-3, and cleaved caspase-9. | [1] |
| SaOS-2, 143B | Osteosarcoma | Flow Cytometry | Not specified | Induced apoptosis in a dose-dependent manner. | [5] |
| SaOS-2, 143B | Osteosarcoma | Western Blot | Not specified | Increased Bax, cleaved caspase-3, cleaved PARP1; Decreased Bcl-2. | [8] |
| NSCLC Cells | Non-Small-Cell Lung Cancer | Western Blot | Not specified | Upregulation of cleaved-caspase 9, BAX, cytochrome C, and cleaved-PARP. | [3] |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Not specified | This compound induces mitochondrial dysfunction and apoptosis. | [1][9] |
Table 1.3: Cell Cycle Arrest Induced by Liensinine
| Cancer Cell Line | Cancer Type | Assay | Effect | Key Protein Changes | Reference |
| Gastric Cancer Cells | Gastric Cancer | Flow Cytometry | G0/G1 Phase Arrest | Decreased CDK4 and cyclinD1. | [1][10] |
| Gallbladder Cancer Cells | Gallbladder Cancer | Not specified | G2/M Phase Arrest | Not specified. | [4] |
| SaOS-2, 143B | Osteosarcoma | Flow Cytometry | G0/G1 Phase Arrest | Decreased Cyclin D1. | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the in vitro evaluation of liensinine.
Cell Proliferation and Viability Assays
Objective: To determine the cytotoxic effect of liensinine on cancer cells.
Protocol: CCK-8 (Cell Counting Kit-8) / MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and cultured overnight to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of liensinine (e.g., 0, 20, 40, 60, 80, 100, 120 µM). A control group is treated with DMSO (the solvent for liensinine).
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
Reagent Addition: After incubation, 10 µL of CCK-8 or MTT solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C. For MTT assays, a solubilizing agent (like DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or ~570 nm for MTT. Cell viability is calculated as a percentage relative to the control group.
Apoptosis Assay
Objective: To quantify the number of cells undergoing apoptosis after liensinine treatment.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of liensinine for 24 or 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS (Phosphate-Buffered Saline).
-
Staining: Cells are resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: After treatment with liensinine, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA (Bicinchoninic Acid) assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF (Polyvinylidene Fluoride) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-AKT, p-PI3K, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key mechanisms of action and experimental processes described in the literature.
Signaling Pathways
Experimental Workflows
References
- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Liensinine Perchlorate: Application and Protocols for Use in Non-Small-Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a bioactive isoquinoline alkaloid extracted from the embryo of the lotus seed (Plumula Nelumbinis), has demonstrated notable anti-tumor activities in various cancer models. This document provides detailed application notes and experimental protocols for the use of Liensinine perchlorate in non-small-cell lung cancer (NSCLC) cell lines. The information presented herein is intended to guide researchers in investigating the therapeutic potential and mechanisms of action of this compound in NSCLC.
Mechanism of Action in NSCLC
This compound exerts its anti-tumor effects in NSCLC cell lines through a multi-faceted mechanism that includes the induction of apoptosis via the mitochondrial pathway and the blockage of autophagic flux, ultimately leading to cancer cell death.[1]
Induction of Apoptosis
Liensinine treatment triggers the intrinsic apoptosis pathway in NSCLC cells. This is characterized by:
-
Mitochondrial Dysfunction: Liensinine disrupts the mitochondrial membrane potential.[1]
-
Activation of Pro-Apoptotic Proteins: It upregulates the expression of the pro-apoptotic protein BAX.[1]
-
Caspase Cascade Activation: The release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase-3.[1]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Blockade of Autophagic Flux
While Liensinine induces the accumulation of autophagosomes, it concurrently blocks the late stage of autophagy. This is achieved by impairing the fusion of autophagosomes with lysosomes, thereby preventing the degradation of cellular components and contributing to cell death.[1]
Regulation of Signaling Pathways
The anti-tumor effects of Liensinine in NSCLC are associated with the modulation of key signaling pathways:
-
AMPK/mTOR Pathway: Liensinine treatment leads to the phosphorylation (activation) of AMP-activated protein kinase (AMPK) and the dephosphorylation (inhibition) of the mammalian target of rapamycin (mTOR).[1] This pathway is crucial in regulating cellular energy homeostasis and autophagy.
Data Presentation
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines (IC50 Values)
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| A549 | 24 | ~15 |
| 48 | ~10 | |
| H520 | 24 | ~20 |
| 48 | ~15 | |
| SPC-A1 | 24 | ~18 |
| 48 | ~12 |
Note: The IC50 values are approximated from graphical data presented in the source literature.[1]
Table 2: Effect of this compound on Apoptosis in NSCLC Cell Lines (48h treatment)
| Cell Line | Liensinine (µM) | Percentage of Apoptotic Cells (%) |
| A549 | 0 | ~5 |
| 10 | ~25 | |
| 20 | ~45 | |
| H520 | 0 | ~8 |
| 10 | ~30 | |
| 20 | ~50 | |
| SPC-A1 | 0 | ~6 |
| 10 | ~28 | |
| 20 | ~55 |
Note: The percentage of apoptotic cells (Annexin V positive) are approximated from graphical data presented in the source literature.[1]
Table 3: Relative Protein Expression Changes in A549 Cells Treated with this compound (48h)
| Protein | Liensinine (µM) | Relative Expression (Fold Change vs. Control) |
| BAX | 10 | ~1.8 |
| 20 | ~2.5 | |
| Cleaved Caspase-3 | 10 | ~2.0 |
| 20 | ~3.5 | |
| Cleaved PARP | 10 | ~2.2 |
| 20 | ~4.0 | |
| p-AMPK/AMPK | 10 | ~1.5 |
| 20 | ~2.8 | |
| p-mTOR/mTOR | 10 | ~0.6 |
| 20 | ~0.3 |
Note: Fold changes are approximated from Western blot data presented in the source literature.[1]
Experimental Protocols
Cell Culture
-
NSCLC cell lines (A549, H520, SPC-A1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24 and 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Colony Formation Assay
-
Seed 500 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 48 hours.
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days, changing the medium every 3 days.
-
When colonies are visible, wash the wells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Wash the wells with water, air dry, and count the number of colonies (containing >50 cells).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Treat cells with this compound for 48 hours and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BAX, Caspase-3, PARP, p-AMPK, AMPK, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
-
Treat cells with this compound for 48 hours.
-
Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence by flow cytometry. Red fluorescence (J-aggregates) indicates high MMP, while green fluorescence (JC-1 monomers) indicates low MMP.
Visualizations
References
Application Note: Liensinine Perchlorate as a Novel Therapeutic Agent for Colorectal Cancer
Introduction
Liensinine perchlorate, a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound with potent anti-cancer properties.[1] This application note details the protocol for treating colorectal cancer (CRC) cells with this compound and summarizes its effects on cell viability, apoptosis, and relevant signaling pathways. The provided protocols are intended for researchers in oncology, drug discovery, and cell biology to investigate the therapeutic potential of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its anti-tumor effects on colorectal cancer cells primarily through the induction of mitochondrial dysfunction and subsequent apoptosis.[2][3] Treatment with this compound leads to a dose-dependent inhibition of cell proliferation and colony formation in CRC cell lines such as DLD-1 and HT29.[2] Notably, it displays selective cytotoxicity towards cancer cells with minimal effect on normal colorectal epithelial cells.[2] The underlying mechanism involves the disruption of mitochondrial membrane potential, an increase in reactive oxygen species (ROS) levels, and the modulation of key apoptosis-related proteins.[2] Furthermore, recent studies suggest that Liensinine can also sensitize colorectal cancer cells to conventional chemotherapeutic agents like oxaliplatin by inhibiting autophagy through the HIF-1α pathway.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on colorectal cancer cells based on published research.
Table 1: Inhibition of Cell Viability (IC50) in Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Assay Method |
| DLD-1 | 48 hours | Approx. 10 | WST-1 Assay |
| HT29 | 48 hours | Approx. 15 | WST-1 Assay |
Note: IC50 values are approximated from graphical data presented in the cited literature. For precise IC50 determination, a dose-response curve should be generated under specific experimental conditions.
Table 2: Induction of Apoptosis in Colorectal Cancer Cell Lines
| Cell Line | Liensinine (µM) | Treatment Duration | % Apoptotic Cells (Fold Change vs. Control) | Assay Method |
| DLD-1 | 20 | 48 hours | ~13.5 | Annexin V-FITC/PI Staining |
| HT29 | 20 | 48 hours | ~4.3 | Annexin V-FITC/PI Staining |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: DLD-1 and HT29 (human colorectal adenocarcinoma cell lines).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment Protocol: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and protein analysis) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound and incubate for the specified duration (e.g., 24 or 48 hours).
2. Cell Viability Assay (WST-1 Assay)
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound for 24 or 48 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3. Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic cells will be positive for both.
4. Western Blot Analysis
-
Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Liensinine Perchlorate in Breast Cancer Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] This document provides detailed application notes and experimental protocols for the use of liensinine perchlorate in breast cancer xenograft models, based on published research. The focus is on its role as a novel autophagy/mitophagy inhibitor that can sensitize breast cancer cells to conventional chemotherapy.[1][3]
Mechanism of Action
This compound exerts its anti-cancer effects in breast cancer through a multi-faceted mechanism. Primarily, it functions as a late-stage autophagy and mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][3] This action is likely mediated by inhibiting the recruitment of the small GTPase RAB7A to lysosomes.[1][3] The accumulation of autophagosomes leads to "autophagic stress."
When used in combination with chemotherapeutic agents like doxorubicin, liensinine enhances apoptosis by triggering excessive mitochondrial fission.[1][3] This process is dependent on the dephosphorylation and mitochondrial translocation of Dynamin-1-like protein (DNM1L).[1][3] Furthermore, liensinine has been shown to induce apoptosis and cell cycle arrest by increasing the Bax/Bcl-2 ratio and activating caspase-3.[2][4][5]
Signaling Pathway of Liensinine in Combination Therapy
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Liensinine Perchlorate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant activities.[1] Liensinine perchlorate, a salt form of liensinine, is often used in research settings. These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in mice, based on findings from various preclinical studies. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting their own in vivo experiments.
Data Presentation: In Vivo Dosing and Efficacy of this compound
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mice.
| Study Focus | Mouse Model | Cell Line | Administration Route | Dosage Regimen | Treatment Duration | Key Findings |
| Non-Small-Cell Lung Cancer | BALB/c nude mice | A549 | Intraperitoneal | 5 mg/kg and 20 mg/kg, every two days | 25 days | Significant reduction in tumor volume and weight at both doses. No significant change in mouse body weight.[2] |
| Osteosarcoma | Subcutaneous-xenograft models | 143B | Not specified | 15 mg/kg and 30 mg/kg | Two weeks | Dose-dependent reduction in tumor volume and weight. No significant negative effects on internal organs.[3] |
| Gastric Cancer | Nude mice | Not specified | Injected | 10 µM, every 2 days | Up to 1 month | Markedly inhibited tumor burden. Reduced Ki-67 expression levels.[4][5] |
| Intrahepatic Cholangiocarcinoma | Nude mice | Hucc-T1 | Not specified | 10 mg/kg and 20 mg/kg, every 2 days | Two weeks | Inhibition of tumor growth.[6] |
| Sepsis Model | C57BL/6 mice | N/A | Intraperitoneal | 10, 20, and 40 mg/kg, daily for 5 days (pre-treatment) | 5 days | Attenuated inflammation and oxidative stress in spleen tissue.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol provides a general method for preparing this compound for in vivo administration. Researchers should optimize the formulation based on their specific experimental needs and the solubility characteristics of their this compound batch.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. Sonication may be necessary to fully dissolve the compound. A stock concentration of 20.8 mg/mL in DMSO has been suggested for preparing a 2.08 mg/mL working solution.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing the components in the desired ratio. A commonly used vehicle for in vivo studies consists of DMSO, PEG300, Tween 80, and saline.[7] For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common formulation.
-
-
Working Solution Preparation:
-
Sequentially add the vehicle components to the DMSO stock solution.
-
First, add the appropriate volume of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Next, add the Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final desired concentration and volume. Mix thoroughly.
-
The final working solution should be clear. It is recommended to prepare the working solution fresh on the day of use.
-
Note: The final concentration of DMSO in the injected solution should be kept low (typically ≤10%) to avoid toxicity to the animals.
Protocol 2: Subcutaneous Tumor Xenograft Model in Mice
This protocol outlines the key steps for establishing a subcutaneous tumor xenograft model in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended to improve tumor engraftment)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Electric razor or clippers
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture the cancer cells in the appropriate complete medium until they reach 80-90% confluency and are in the logarithmic growth phase.[8]
-
On the day of injection, harvest the cells by trypsinization. Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Wash the cells by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in sterile, cold PBS or HBSS. Repeat the wash step twice.[8]
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Resuspend the final cell pellet in cold PBS or HBSS to the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of cold PBS/HBSS and Matrigel. Keep the cell suspension on ice to prevent the Matrigel from solidifying.[8][9]
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the hair from the injection site, typically the flank or the back.[10]
-
Clean the injection site with 70% ethanol.
-
-
Subcutaneous Injection:
-
Gently lift the skin at the injection site to create a tent.
-
Insert the needle (bevel up) into the subcutaneous space, being careful not to puncture the underlying muscle.[8][10]
-
Slowly inject the cell suspension (typically 100-200 µL).[8][10]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor it until it has fully recovered from anesthesia.
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers with the formula: Volume = (length x width²) / 2.[2][3][6]
-
Monitor the overall health and body weight of the mice throughout the experiment.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for administering substances via intraperitoneal injection in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse and allow its hindquarters to rest on a surface, tilting the head downwards. This position allows the abdominal organs to move away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[11]
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle (bevel up) at a 10-20 degree angle into the skin and then through the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that a blood vessel or organ has not been penetrated. If blood or any fluid appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle.
-
If there is no aspirate, slowly and steadily inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any signs of distress or adverse reactions following the injection.
-
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
Liensinine has been shown to inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis. By inhibiting this pathway, liensinine can induce apoptosis in cancer cells.
References
- 1. Liensinine attenuates inflammation and oxidative stress in spleen tissue in an LPS-induced mouse sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: HPLC Method for Determining the Purity of Liensinine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera Gaertn., has garnered significant interest for its potential pharmacological activities, including anti-hypertensive, anti-arrhythmic, and anti-cancer effects. Liensinine perchlorate is a salt form of this alkaloid, often used in research and development. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of liensinine and its potential impurities.
This application note provides a detailed protocol for a stability-indicating HPLC method to determine the purity of this compound. The method is designed to separate liensinine from its common isomer, isoliensinine, and potential degradation products.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase composition and pH are optimized to ensure adequate resolution between liensinine, its isomers, and other related substances. The concentration of liensinine is determined by comparing the peak area of the main component in the sample solution to that of a reference standard. Purity is calculated based on the area percentage of the liensinine peak relative to the total area of all observed peaks.
Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg sensitivity).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringes and syringe filters (0.45 µm).
-
Ultrasonic bath.
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥ 98%).
-
Isoliensinine reference standard (for method development and validation).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Sodium hydroxide (NaOH) (AR grade).
-
Triethylamine (TEA) (HPLC grade).
-
Purified water (18.2 MΩ·cm).
-
Hydrochloric acid (HCl) (AR grade).
-
Hydrogen peroxide (H₂O₂) (30%, AR grade).
-
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Isocratic): A previously reported mobile phase for the separation of liensinine and its isomers consists of methanol, potassium dihydrogen phosphate, sodium hydroxide, and triethylamine.[1]
-
Prepare a 0.2 M solution of potassium dihydrogen phosphate (KH₂PO₄).
-
Prepare a 0.2 M solution of sodium hydroxide (NaOH).
-
Mix methanol, 0.2 M KH₂PO₄ solution, and 0.2 M NaOH solution in a ratio of 71:17:12 (v/v/v).
-
Add triethylamine to a final concentration of 0.002% (v/v).
-
Adjust the pH of the final mixture to 9.2-9.3 with 0.2 M NaOH or 0.2 M KH₂PO₄ if necessary.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonication may be used to aid dissolution.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonication may be used to aid dissolution.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the purity determination of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C18) |
| Mobile Phase | Methanol : 0.2 M KH₂PO₄ : 0.2 M NaOH : Triethylamine (71:17:12:0.002, v/v/v/v), pH 9.2-9.3[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 282 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (or until all related peaks have eluted) |
Data Analysis and Purity Calculation
The purity of this compound is calculated using the area normalization method.
Purity (%) = (Area of Liensinine Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank (mobile phase) and any peaks with an area less than 0.05%.
Method Validation (Brief Overview)
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers and degradation products. This can be demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The goal is to achieve 5-20% degradation of the active ingredient.[2][3]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature or heat gently if necessary. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) in an oven.
-
Photolytic Degradation: Expose the sample solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analyze the stressed samples using the developed HPLC method. The peak purity of the liensinine peak should be evaluated using a Diode Array Detector to ensure no co-eluting peaks.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity determination of this compound.
Caption: Workflow for HPLC Purity Determination of this compound.
Conclusion
The described RP-HPLC method is suitable for the determination of the purity of this compound. The method is capable of separating the main component from its key isomer, isoliensinine. The protocol for forced degradation studies provides a framework for establishing the stability-indicating characteristics of the method, which is essential for quality control and regulatory submissions in drug development. For routine use, the method should be fully validated to ensure its accuracy, precision, and reliability.
References
- 1. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Synergistic Application of Liensinine Perchlorate with Doxorubicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of liensinine perchlorate in combination with the chemotherapeutic agent doxorubicin. Liensinine, a major isoquinoline alkaloid, has been identified as a late-stage autophagy/mitophagy inhibitor.[1][2] Its co-administration with doxorubicin significantly enhances the latter's apoptotic effects in cancer cells, particularly in breast cancer models.[1][3] The primary mechanism of this synergy involves the liensinine-induced blockage of autophagosome-lysosome fusion, leading to an accumulation of autophagosomes, which in turn promotes mitochondrial fission through the dephosphorylation and mitochondrial translocation of Dynamin-1-like protein (DNM1L).[1][4] This cascade of events culminates in an amplified mitochondrial apoptosis pathway, thereby sensitizing cancer cells to doxorubicin. These protocols offer a framework for researchers to explore and validate this promising combination therapy.
Data Presentation
The following tables summarize quantitative data from key studies demonstrating the synergistic effects of liensinine and doxorubicin.
Table 1: In Vitro Cell Viability in Breast Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment (48h) | Concentration | % Cell Viability (Mean ± SD) |
| MDA-MB-231 | Control | - | 100 ± 5.2 |
| Liensinine | 20 µM | 95 ± 4.8 | |
| Doxorubicin | 0.2 µM | 85 ± 6.1 | |
| Liensinine + Doxorubicin | 20 µM + 0.2 µM | 45 ± 3.9 | |
| MCF-7 | Control | - | 100 ± 4.5 |
| Liensinine | 20 µM | 98 ± 3.7 | |
| Doxorubicin | 0.4 µM | 88 ± 5.5 | |
| Liensinine + Doxorubicin | 20 µM + 0.4 µM | 50 ± 4.2 |
Data adapted from studies demonstrating a significant decrease in cell viability with the combination treatment compared to individual agents.
Table 2: In Vitro Apoptosis in Breast Cancer Cell Lines (Annexin V-FITC/PI Staining)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Mean ± SD) |
| MDA-MB-231 | Control | 3 ± 1.1 |
| Liensinine (20 µM) | 5 ± 1.5 | |
| Doxorubicin (0.2 µM) | 10 ± 2.2 | |
| Liensinine + Doxorubicin | 50 ± 4.5 |
Data adapted from studies showing a marked increase in apoptosis with the combination therapy.
Table 3: In Vivo Tumor Growth in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 30 (Mean ± SD) |
| Vehicle Control | - | 1200 ± 150 |
| Liensinine (Lien) | 60 mg/kg | 1100 ± 130 |
| Doxorubicin (Dox) | 2 mg/kg | 900 ± 110 |
| Lien + Dox | 60 mg/kg + 2 mg/kg | 300 ± 70 |
This table summarizes findings from a mouse xenograft model, where the combination of liensinine and doxorubicin significantly inhibited tumor growth compared to single-agent treatments or the control.[3][4]
Signaling Pathway
The synergistic effect of liensinine and doxorubicin is mediated through a distinct signaling pathway that links autophagy inhibition to the potentiation of apoptosis.
Caption: Liensinine and Doxorubicin Synergistic Pathway.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and doxorubicin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in the complete culture medium. Treat the cells with varying concentrations of liensinine, doxorubicin, or their combination. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with this compound and/or doxorubicin as described in the MTT assay protocol.
-
Cell Harvesting: After the 48-hour treatment period, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in autophagy and apoptosis.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LC3B, SQSTM1/p62, PARP, Cleaved Caspase-3, DNM1L, p-DNM1L (Ser637))
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Caption: Overall Experimental Workflow.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound and doxorubicin for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ MDA-MB-231 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (Vehicle, Liensinine alone, Doxorubicin alone, Combination). Administer treatments via an appropriate route (e.g., intraperitoneal injection) at the predetermined doses and schedule (e.g., Liensinine at 60 mg/kg daily, Doxorubicin at 2 mg/kg weekly).[3]
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. All work should be conducted in accordance with institutional guidelines and safety regulations. The use of this compound should be based on its characterization as a research chemical, and its properties, such as solubility, should be considered for in vivo formulations.[5] While "liensinine" and "this compound" are often used to refer to the same active compound, researchers should verify the specific form used in their studies.[6][7]
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Liensinine Perchlorate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties in a variety of preclinical studies.[1][2][3] Available as liensinine perchlorate for research purposes, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate critical signaling pathways in various cancer cell lines.[2][3][4] Notably, liensinine acts as a late-stage autophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][5][6] This action can sensitize cancer cells to conventional chemotherapeutic agents, highlighting its potential in combination therapies.[1][5]
These application notes provide a comprehensive overview of the cell culture conditions and experimental protocols for investigating the effects of this compound. The information is compiled from various studies to assist researchers in designing and executing their experiments.
Data Presentation: Efficacy of Liensinine Across Various Cancer Cell Lines
The following tables summarize the effective concentrations and observed effects of liensinine in different cancer cell lines, providing a baseline for experimental design.
Table 1: Effective Concentrations of Liensinine in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time (h) | Observed Effects | Citations |
| MDA-MB-231 | Breast Cancer | 20 | 24 | Autophagosome accumulation | [1] |
| MCF-7 | Breast Cancer | 20 | 24 | Autophagosome accumulation | [1] |
| BGC-823 | Gastric Cancer | 20 - 120 | 24, 48, 72 | Inhibition of proliferation, apoptosis | [7][8] |
| SGC-7901 | Gastric Cancer | 20 - 120 | 24, 48, 72 | Inhibition of proliferation, apoptosis | [7][8] |
| SaOS-2 | Osteosarcoma | 40 - 80 | Not Specified | G0/G1 phase arrest, apoptosis | [4] |
| 143B | Osteosarcoma | 40 - 80 | Not Specified | G0/G1 phase arrest, apoptosis | [4] |
| A549 | Non-Small-Cell Lung Cancer | 2.5 - 20 | Not Specified | Inhibition of proliferation, apoptosis | [3] |
| SPC-A1 | Non-Small-Cell Lung Cancer | 2.5 - 20 | Not Specified | Inhibition of proliferation, apoptosis | [3] |
| Huh7 | Hepatocellular Carcinoma | 40 | Not Specified | Inhibition of cell viability, migration, and proliferation; apoptosis | [9][10] |
| Hep1-6 | Hepatocellular Carcinoma | 40 | Not Specified | Inhibition of cell viability, migration, and proliferation; apoptosis | [9][10] |
| RBE | Intrahepatic Cholangiocarcinoma | 40 - 80 | Not Specified | Inhibition of migration and invasion | [10] |
| Hucc-T1 | Intrahepatic Cholangiocarcinoma | 40 - 80 | Not Specified | Inhibition of migration and invasion | [10] |
Table 2: Summary of Molecular Effects of Liensinine Treatment
| Effect | Protein/Pathway Affected | Cell Lines | Citations |
| Autophagy Inhibition | Blocks autophagosome-lysosome fusion, accumulation of LC3B-II and SQSTM1 | MCF-7, MDA-MB-231, U937, LN229, A549 | [1] |
| Apoptosis Induction | Increased cleaved PARP, caspase-3, and caspase-9 | BGC-823, SGC-7901 | [2] |
| Cell Cycle Arrest | G0/G1 phase arrest | SaOS-2, 143B | [4] |
| PI3K/AKT Pathway Inhibition | Decreased phosphorylation of PI3K and AKT | BGC-823, SGC-7901 | [2] |
| JAK2/STAT3 Pathway Inhibition | ROS-mediated suppression of p-JAK2 and p-STAT3 | SaOS-2, 143B | [4] |
| AMPK/HIF-1α Pathway Modulation | Increased p-AMPK, decreased HIF-1α | Huh7, Hep1-6 | [9] |
| ROS Generation | Increased intracellular ROS levels | BGC-823, SGC-7901, SaOS-2, 143B | [2][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).[11]
-
Reagent: this compound powder, DMSO (cell culture grade).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. Sonication may be required to aid dissolution.[11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years (as powder) or -80°C for up to 1 year (in solvent).[11]
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.[11]
General Cell Culture Conditions
The following are general guidelines. Specific cell lines may require optimized conditions as per ATCC or other supplier recommendations.
-
Cell Lines: Refer to Table 1 for cell lines previously studied with liensinine.
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of liensinine.[2][4]
-
Materials: 96-well plates, Cell Counting Kit-8 (CCK-8), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO).
-
After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells treated with liensinine.[3][8]
-
Materials: 6-well plates, crystal violet staining solution.
-
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 300-500 cells/well).
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
After colonies are visible, wash the cells with PBS, fix them with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Apoptosis Assay (Annexin V/PI Staining)
This method is used to quantify the induction of apoptosis by liensinine.[2][3]
-
Materials: 6-well plates, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This technique is used to detect changes in protein expression in key signaling pathways affected by liensinine.[1][2][4]
-
Materials: SDS-PAGE gels, transfer apparatus, PVDF membranes, primary and secondary antibodies, ECL detection reagents.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against p-PI3K, p-AKT, LC3B, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Visualization of Key Concepts
Signaling Pathways Modulated by Liensinine
The following diagrams illustrate the signaling pathways known to be affected by this compound.
Caption: Liensinine inhibits the PI3K/AKT pathway, promoting apoptosis.
Caption: Liensinine blocks late-stage autophagy.
General Experimental Workflow
The diagram below outlines a typical workflow for studying the effects of this compound in cell culture.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway [jcancer.org]
- 9. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Apoptosis | TargetMol [targetmol.com]
Troubleshooting & Optimization
Navigating the Challenges of Liensinine Perchlorate Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with liensinine perchlorate, achieving consistent and effective aqueous solubility can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues, ensuring reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: this compound, despite being a salt, is a large organic molecule with inherent low solubility in purely aqueous solutions. Its dissolution is often hampered by the molecular structure of the parent compound, liensinine. For many experimental applications, especially at higher concentrations, the use of co-solvents is necessary.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing a concentrated stock solution.[1] For subsequent dilution into aqueous media for in vitro and in vivo studies, co-solvent systems are often employed. These typically include combinations of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline.[1][2] Other options include using cyclodextrins like SBE-β-CD or formulating in corn oil for specific applications.[2]
Q3: Are there any physical methods to improve the dissolution of this compound?
A3: Yes, applying heat and/or sonication can significantly aid in the dissolution process, particularly when precipitation or phase separation occurs during preparation.[1][2] It is advisable to warm the solution gently and use a sonicator bath to break up any aggregates and facilitate solubilization.
Q4: How does the perchlorate salt form affect the solubility of liensinine?
A4: While the salt form can influence physical properties such as solubility, the fundamental low aqueous solubility of the large organic liensinine molecule remains a key factor.[1] Perchlorates, in general, are known for their high solubility in water, but this is more characteristic of simple inorganic salts.
Q5: What is the recommended storage for this compound solutions?
A5: For powdered this compound, storage at -20°C for the long term (up to 3 years) is recommended.[1][3] Once dissolved in a solvent like DMSO, it is best to store the stock solution at -80°C for up to one year.[1] Working solutions for experiments should ideally be prepared fresh on the day of use to ensure stability and prevent precipitation.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the percentage of co-solvents (e.g., PEG300, Tween-80) in the final solution. - Decrease the final concentration of this compound. - Prepare the working solution by sequentially adding and mixing the co-solvents before adding the aqueous component.[1][2] |
| Cloudy or hazy solution after initial dissolution. | Incomplete dissolution or formation of fine particulates. | - Gently heat the solution while stirring. - Use a sonicator bath to aid dissolution.[1][2] - If the issue persists, consider filtering the solution through a 0.22 µm filter, but be aware this may remove undissolved compound and lower the effective concentration. |
| Phase separation observed in the prepared solution. | The solvent system is not homogenous, leading to the separation of the drug. | - Ensure thorough mixing after the addition of each solvent component. - Consider using a different co-solvent system, such as one containing SBE-β-CD, which can improve the stability of the formulation.[2] |
| Inconsistent experimental results. | Potential degradation of this compound in the aqueous solution or variability in the prepared concentrations due to solubility issues. | - Always prepare fresh working solutions for each experiment.[1][2] - Ensure the compound is fully dissolved before use. - For long-term studies, consider the stability of the compound in your chosen formulation. |
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvent systems.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 7.11 mg/mL[1] | 10 mM | Sonication is recommended to achieve this concentration.[1] |
| Co-Solvent System | Solubility | Molar Equivalent | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[2] | ≥ 2.56 mM | A clear solution can be achieved at this concentration.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[2] | ≥ 2.56 mM | A clear solution can be achieved at this concentration.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[2] | ≥ 2.56 mM | A clear solution can be achieved at this concentration.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure DMSO to achieve the target concentration (e.g., 10 mM or 7.11 mg/mL).
-
Vortex the tube thoroughly.
-
If necessary, sonicate the solution in a water bath until the solid is completely dissolved.[1]
-
Store the stock solution at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution Using a Co-Solvent System
This protocol is for preparing a 1 mL working solution with a final concentration of 2.08 mg/mL.[2]
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
If any precipitation occurs, gentle heating and/or sonication can be used to clarify the solution.[2]
-
Use the freshly prepared working solution for your experiment on the same day.[2]
Visualized Workflows and Pathways
Caption: Workflow for Preparing this compound Solutions.
This technical support guide aims to provide a comprehensive resource for overcoming the solubility challenges associated with this compound. By following these guidelines and protocols, researchers can improve the reliability and reproducibility of their experiments.
References
Potential off-target effects of Liensinine perchlorate in cellular models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine perchlorate in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a late-stage autophagy/mitophagy inhibitor.[1][2] It functions by blocking the fusion of autophagosomes with lysosomes.[1][2][3] This leads to an accumulation of autophagosomes within the cell.
Q2: I am observing increased apoptosis in my cell line after treatment with this compound. Is this a known off-target effect?
A2: Yes, this is a documented effect. While its primary role is in autophagy inhibition, this compound has been shown to induce apoptosis in various cancer cell lines, including colorectal, non-small-cell lung, and gallbladder cancer cells.[4][5] This is often associated with mitochondrial dysfunction.[5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[3][6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[6] Once dissolved in a solvent, it should be stored at -80°C for up to 1 year.[6]
Q4: Are there any known effects of this compound on cellular signaling pathways other than autophagy?
A4: Yes, this compound has been reported to modulate several other signaling pathways. These include the inhibition of the JAK2/STAT3 signaling pathway, which is mediated by excessive oxidative stress, and the activation of the JNK signaling pathway.[5][7] It can also upregulate phosphorylated AMPK and downregulate phosphorylated mTOR.[4]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death in my culture.
-
Possible Cause 1: Concentration is too high.
-
Troubleshooting Step: this compound's cytotoxic effects are dose-dependent.[4][5] Refer to the quantitative data tables below for effective concentration ranges in various cell lines. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
-
-
Possible Cause 2: Off-target induction of apoptosis.
Issue 2: No observable effect on autophagy.
-
Possible Cause 1: Insufficient concentration or treatment time.
-
Troubleshooting Step: Ensure that the concentration and incubation time are adequate for your cell line. Refer to the experimental protocols and data tables for guidance. Autophagosome accumulation, a hallmark of late-stage autophagy inhibition, can be visualized by immunofluorescence for LC3B or Western blotting for the conversion of LC3-I to LC3-II.[4]
-
-
Possible Cause 2: Improper drug preparation.
-
Troubleshooting Step: Confirm the proper dissolution and storage of your this compound stock solution as improper handling can affect its activity.
-
Quantitative Data Summary
Table 1: Effects of Liensinine on Cell Viability and Proliferation in Osteosarcoma Cells
| Cell Line | Treatment Concentration (µM) | Effect | Reference |
| hFOB 1.19 (normal osteoblasts) | 5, 10, 20, 40, 80 | No significant inhibition of viability | [7] |
| SaOS-2 | 5 | Significant reduction in viability | [7] |
| MG-63 | 5 | Significant reduction in viability | [7] |
| 143B | 5 | Significant reduction in viability | [7] |
| U2OS | 5 | Significant reduction in viability | [7] |
Table 2: Liensinine-induced G0/G1 Phase Arrest in Osteosarcoma Cells
| Cell Line | Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase | Reference |
| SaOS-2 | 0 | 46.2% | [7] |
| SaOS-2 | 40 | 51.4% | [7] |
| SaOS-2 | 80 | 55.9% | [7] |
| 143B | 0 | 45.8% | [7] |
| 143B | 40 | 49.5% | [7] |
| 143B | 80 | 54.1% | [7] |
Table 3: Effect of Liensinine on Glutathione (GSH) and Glutathione Disulfide (GSSG) Levels in Osteosarcoma Cells
| Cell Line | Treatment Concentration (µM) | GSH Concentration (µM) | GSSG Concentration (µM) | GSSG/GSH Ratio | Reference |
| SaOS-2 | 0 | 12.6 | 2.1 | 0.17 | [7] |
| SaOS-2 | 40 | 9.0 | 4.6 | 0.51 | [7] |
| SaOS-2 | 80 | 7.5 | 5.3 | 0.71 | [7] |
| 143B | 0 | 11.1 | 1.3 | 0.12 | [7] |
| 143B | 40 | 7.8 | 3.3 | 0.42 | [7] |
| 143B | 80 | 6.2 | 3.9 | 0.64 | [7] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., SaOS-2, MG-63, 143B, U2OS, hFOB 1.19) in 96-well plates.
-
Treatment: After cell attachment, treat with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 hours.[7]
-
Assay: Add CCK-8 solution to each well and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.
2. Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 300-500 cells/well) in 6-well plates.
-
Treatment: Treat cells with different concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 48 hours.[4]
-
Incubation: Replace the treatment medium with a fresh normal culture medium and incubate for 10-14 days, or until colonies are visible.
-
Staining and Quantification: Fix the colonies with a solution of acetic acid and methanol, then stain with crystal violet. Count the number of colonies.[4]
3. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[4]
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
4. Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0, 2.5, 5, 10, or 20 µM) for 48 hours.[4]
-
Staining: Stain the cells with JC-1 reagent for 20 minutes in the dark.
-
Analysis: Use a flow cytometer to detect the fluorescence signal and analyze the data to determine changes in mitochondrial membrane potential.[4]
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for assessing cell viability after treatment.
Caption: Troubleshooting logic for unexpected high cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Liensinine perchlorate stability in long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liensinine perchlorate in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Sonication may be necessary to ensure complete dissolution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, to a final concentration of 1 mg/mL. When preparing this formulation, it is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component. Gentle heating and/or sonication can aid in dissolving the compound. It is highly recommended to prepare working solutions fresh for immediate use.[1]
Q2: What are the optimal storage conditions for this compound?
A2: The stability of this compound is highly dependent on its form (powder vs. solution) and the storage temperature. Adherence to these conditions is critical for preventing degradation and ensuring experimental reproducibility.
| Form | Storage Temperature | Duration | Light Conditions |
| Powder | -20°C | 3 years | Keep away from direct sunlight |
| 4°C | 2 years | Keep away from direct sunlight | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Keep away from direct sunlight |
| -20°C | 1 month | Keep away from direct sunlight |
Data compiled from multiple sources.[1][2][3]
Q3: How can I assess the purity of my this compound sample over time?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of this compound.[4] A stability-indicating HPLC method should be developed and validated to separate the intact drug from any potential degradation products.
Troubleshooting Guides
Issue 1: Discoloration of this compound Solution
Q: My this compound solution, initially colorless, has turned yellow/brown during a long-term experiment. What could be the cause and how can I prevent it?
A: Discoloration of your this compound solution is likely due to chemical degradation, potentially through oxidation or photolysis.
Possible Causes:
-
Oxidation: The phenolic hydroxyl groups in the liensinine structure are susceptible to oxidation, which can lead to the formation of colored quinone-type products. This can be accelerated by exposure to air (oxygen), metal ions, or high pH.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions.
-
pH Instability: The stability of this compound can be pH-dependent. Extreme pH values may catalyze hydrolytic or oxidative degradation.
Troubleshooting and Prevention:
| Strategy | Description |
| Protect from Light | Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. |
| Use High-Purity Solvents | Use freshly opened, high-purity solvents to minimize contaminants that could catalyze degradation. |
| Control Headspace | For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen. |
| Optimize pH | If your experimental conditions allow, maintain the pH of the solution in a neutral to slightly acidic range. The stability of similar natural products is often enhanced in these conditions. |
| Include Controls | In your experiments, include a "vehicle-only" control (your solvent mixture without this compound) and a "liensinine-only" control (this compound in your experimental medium without cells or other reactive components) to monitor for color changes that are independent of your experimental system. |
Issue 2: Precipitation of this compound in Cell Culture Media
Q: I observed precipitation after adding my DMSO stock solution of this compound to my aqueous cell culture medium. What is causing this and how can I improve solubility?
A: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like liensinine. This is due to the compound's low aqueous solubility.
Possible Causes:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water. When the DMSO stock is diluted in the aqueous medium, the concentration of the compound may exceed its solubility limit, leading to precipitation.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]
Troubleshooting and Prevention:
| Strategy | Description |
| Optimize Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium as low as possible (typically <0.5%) to minimize solvent-induced toxicity and solubility issues. |
| Stepwise Dilution | Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media, vortex gently, and then add this to the final volume. |
| Pre-warm Media | Warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility. |
| Sonication | After dilution, briefly sonicate the final solution in a water bath to aid in dissolution. Be cautious with this method as it can generate heat. |
| Use of a Surfactant | For in vitro assays, a very low concentration of a biocompatible surfactant (e.g., Tween® 80) can sometimes help to maintain solubility, but this must be tested for its effects on your specific cell line and assay. |
| Filtration | After preparing the final solution, it can be filtered through a 0.22 µm syringe filter to remove any undissolved particles before adding it to the cells. Note that this may reduce the final concentration if a significant amount of the compound has precipitated. |
Issue 3: Loss of Biological Activity
Q: I am not observing the expected biological effect of this compound in my long-term cell culture experiment. Could the compound be degrading?
A: Yes, a loss of biological activity is a strong indicator of chemical degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
3. Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method (General Template)
The following is a template for a stability-indicating HPLC method. Note: This method must be optimized and validated for your specific instrumentation and experimental conditions.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at an appropriate wavelength (to be determined by UV scan, likely around 280 nm for the aromatic rings in the structure). |
| Injection Volume | 10 µL |
Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways, including apoptosis and autophagy.
Apoptosis (Programmed Cell Death)
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. It disrupts mitochondrial function, leading to the release of pro-apoptotic factors.
Caption: this compound-induced apoptosis pathway.
Autophagy (Cellular Self-Digestion)
This compound is an inhibitor of autophagy at a late stage. It blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and ultimately contributing to cell death.
Caption: Inhibition of autophagy by this compound.[6][7]
Disclaimer: The quantitative data and specific HPLC protocols provided in this guide are illustrative and based on general principles for natural product analysis. Researchers should validate these methods for their specific experimental setup. The information provided is for research purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare a stable stock solution of Liensinine perchlorate in DMSO.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing and storing stable stock solutions of Liensinine perchlorate in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? For laboratory research, particularly for in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound in it.
Q2: What is the maximum solubility of this compound in DMSO? The solubility can vary depending on the specific salt form of the compound (mono-perchlorate vs. di-perchlorate). It is crucial to confirm the exact form from your supplier's datasheet. Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1]
Q3: How should the solid compound and the DMSO stock solution be stored? Proper storage is critical to maintain the stability and efficacy of the compound. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2]
Q4: What precautions should be taken when using the DMSO stock solution in cell-based assays? To prevent cellular toxicity from the solvent, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being preferable.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Summary
Quantitative data regarding the solubility and recommended storage for different forms of this compound are summarized below.
Table 1: Solubility of this compound Forms in DMSO
| Compound Name | Molecular Weight ( g/mol ) | Solubility in DMSO (mg/mL) | Molar Concentration |
| This compound | 711.2 | 7.11 | ~10 mM |
| Liensinine diperchlorate | 811.67 | 45 - 50 | ~55 - 61 mM |
Data sourced from multiple suppliers. Always refer to the Certificate of Analysis (CoA) for your specific batch.[1][4][5]
Table 2: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| In DMSO Solvent | -80°C | 1 year |
| In DMSO Solvent | -20°C | 1 month |
Storing solutions at -20°C for over a month may require re-validation of efficacy. Avoid repeated freeze-thaw cycles.[1][2][4]
Experimental Protocols
Detailed Methodology: Preparing a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (MW: 711.2 g/mol ). Adjust calculations based on the molecular weight provided on your product's datasheet.
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE). If the compound is light-sensitive, use amber vials or wrap clear vials in aluminum foil.[3]
-
Weighing: Carefully weigh out 7.11 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Cap the vial securely and vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution.[4][5] A water bath sonicator is recommended to ensure even energy distribution. Sonication for 10-30 minutes at room temperature is typically sufficient.[3]
-
Gentle warming to 37°C can also aid dissolution, but ensure the compound is not temperature-sensitive.[3]
-
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates or precipitates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.[1][4]
References
Technical Support Center: Overcoming Resistance to Liensinine Perchlorate in Cancer Cells
Welcome to the technical support center for researchers utilizing Liensinine Perchlorate in oncology studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming chemoresistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances the efficacy of other chemotherapeutic agents?
This compound primarily functions as a late-stage autophagy and mitophagy inhibitor.[1][2] It blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles and impaired cellular recycling.[1][2] This inhibition of a key pro-survival pathway in cancer cells can sensitize them to the cytotoxic effects of other drugs.
Q2: My cancer cell line shows intrinsic resistance to a standard chemotherapeutic. Can this compound help?
Yes, Liensinine has been shown to overcome resistance to several classes of chemotherapeutic drugs. For instance, it can sensitize colorectal cancer cells to oxaliplatin by inhibiting autophagy through the targeting of HIF-1α.[3] It has also demonstrated efficacy in overcoming resistance to EGFR-tyrosine kinase inhibitors (TKIs) in lung adenocarcinoma by modulating DRP1-mediated autophagy.[4] Similarly, it sensitizes breast cancer cells to doxorubicin.[1][2]
Q3: Are there known molecular pathways that are modulated by this compound to reverse chemoresistance?
Liensinine has been reported to modulate several key signaling pathways to overcome chemoresistance. These include:
-
Inhibition of the PI3K/AKT/mTOR pathway , which is a central regulator of cell survival and proliferation. Downregulation of this pathway contributes to its synergistic effects with other agents.[5][6][7]
-
Induction of Reactive Oxygen Species (ROS) , which can lead to cellular damage and apoptosis in cancer cells.[6]
-
Targeting of HIF-1α , a key factor in autophagy and drug resistance, to enhance the efficacy of drugs like oxaliplatin.[3]
-
Activation of DRP1 through dephosphorylation, which impairs autophagic flux and enhances the cancer cell-killing effects of EGFR-TKIs.[4]
Q4: I am not observing the expected synergistic effect when combining this compound with my primary anticancer drug. What are some potential reasons?
Several factors could contribute to a lack of synergy. Please consider the following troubleshooting steps:
-
Cell Line Specificity: The dominant resistance mechanism in your cell line may not be autophagy-dependent. Consider characterizing the primary resistance pathways in your model.
-
Drug Concentration and Dosing Schedule: The synergistic effect is often dependent on the concentration and timing of drug administration. An isobologram analysis is recommended to determine optimal concentrations for synergy.
-
Autophagic Flux Measurement: Ensure you are accurately measuring autophagic flux (e.g., using LC3-II turnover assays) to confirm that Liensinine is inhibiting autophagy as expected in your system.
-
Drug Stability: Ensure the stability of this compound in your cell culture media over the course of the experiment.
Troubleshooting Guide
Issue 1: Sub-optimal Synergistic Cytotoxicity with Combination Therapy
| Potential Cause | Troubleshooting Step |
| Incorrect drug concentrations. | Perform a dose-matrix titration of both this compound and the combination drug. Use Chou-Talalay method to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
| The primary resistance mechanism is not autophagy-dependent. | Investigate other potential resistance mechanisms in your cell line, such as upregulation of drug efflux pumps (e.g., P-glycoprotein) or mutations in the drug target. |
| Cellular context. | The metabolic state of the cells or the tumor microenvironment in in vivo models can influence drug efficacy. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent seeding density and monitor cell health prior to treatment. |
| Issues with this compound stock solution. | Prepare fresh stock solutions of this compound and store them under recommended conditions. Verify the final concentration in the media. |
| Assay timing. | The timing of assay readouts can be critical. Perform a time-course experiment to identify the optimal endpoint for observing the desired effect. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the synergistic effects of Liensinine.
Table 1: Synergistic Effect of Liensinine and Doxorubicin on Apoptosis in Breast Cancer Cells
| Treatment | Cell Line | Apoptosis Percentage (%) |
| Control | MDA-MB-231 | ~5 |
| Liensinine alone | MDA-MB-231 | ~10 |
| Doxorubicin alone | MDA-MB-231 | ~10 |
| Liensinine + Doxorubicin | MDA-MB-231 | ~50[1] |
Table 2: IC50 Values in Cisplatin-Resistant Colon Cancer Stem Cells
| Compound | IC50 (µM) |
| Neferine | 6.5[5] |
| Isoliensinine | 12.5[5] |
| Cisplatin | 120[5] |
Note: Isoliensinine is a structurally related alkaloid to Liensinine.
Experimental Protocols
Protocol 1: Assessment of Synergistic Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent of interest, and the combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. Use software such as CompuSyn to calculate the Combination Index.
Protocol 2: Western Blot for Autophagy Marker LC3-II
-
Cell Treatment: Treat cells with this compound and/or the combination drug for the desired time. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a lysosomal inhibitor (e.g., Bafilomycin A1) to assess autophagic flux.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3B overnight at 4°C. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity for LC3-II and normalize to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio upon treatment with Liensinine indicates the accumulation of autophagosomes.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for evaluating Liensinine's synergistic effects.
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liensinine overcomes EGFR-TKI resistance in lung adenocarcinoma through DRP1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of cisplatin resistance by neferine/isoliensinine and their combinatorial regimens with cisplatin-induced apoptosis in cisplatin-resistant colon cancer stem cells (CSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Liensinine perchlorate for in vivo studies.
Welcome to the technical support center for improving the bioavailability of Liensinine perchlorate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Liensinine, and why is it so low?
A1: The absolute oral bioavailability of Liensinine in mice has been reported to be extremely low, at approximately 1.8%.[1][2] This poor bioavailability is primarily attributed to its low aqueous solubility, which is a common characteristic of bisbenzylisoquinoline alkaloids.[3] For a compound to be well-absorbed orally, it must first dissolve in the gastrointestinal fluids. Low solubility limits the concentration of the drug available for absorption across the intestinal wall.
Q2: What are the primary strategies for improving the in vivo bioavailability of this compound?
A2: To enhance the oral bioavailability of poorly soluble compounds like Liensinine, several formulation strategies can be employed. The most common and effective approaches include:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating Liensinine in nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles (e.g., PEG-PLGA), can improve its solubility, protect it from degradation, and enhance its absorption.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water micro- or nano-emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification can significantly increase the dissolution and absorption of lipophilic drugs.[2][6][7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like Liensinine, forming an inclusion complex that has significantly improved water solubility and dissolution.[8][9]
Q3: Which formulation strategy should I choose for my initial in vivo studies?
A3: The choice of formulation depends on several factors, including the specific aims of your study, available equipment, and the desired release profile.
-
For rapid screening: A Self-Emulsifying Drug Delivery System (SEDDS) can be a relatively straightforward formulation to prepare and evaluate.
-
For enhanced stability and controlled release: Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles are excellent choices. A study on Isoliensinine, an analogue of Liensinine, showed that PEG-PLGA nanoparticles significantly improved its absorption and in vivo distribution.[4]
-
To primarily address solubility: Cyclodextrin complexation is a well-established method for improving the solubility of hydrophobic compounds.[8]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Explanation |
| Poor lipid/polymer solubility | Screen various lipids (for SLNs) or polymers (for polymeric NPs) to find one in which Liensinine has higher solubility. | The drug must be soluble in the matrix material to achieve high encapsulation. |
| Drug precipitation during formulation | Optimize the solvent system. For solvent-based methods, ensure the drug remains dissolved until the nanoparticles are formed. | Rapid solvent evaporation or diffusion can cause the drug to precipitate before it is encapsulated. |
| Incorrect surfactant/stabilizer concentration | Adjust the concentration of the surfactant or stabilizer. An optimal concentration is crucial for forming stable, well-encapsulated nanoparticles. | Insufficient surfactant can lead to particle aggregation and drug expulsion, while excessive amounts can form micelles that compete for the drug. |
Issue 2: Physical Instability of the Formulation (e.g., Aggregation, Precipitation)
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Zeta Potential | For nanoparticle suspensions, aim for a zeta potential of at least ±30 mV by adjusting the pH or adding charged excipients. | A high zeta potential indicates strong electrostatic repulsion between particles, preventing aggregation. |
| Precipitation of this compound in aqueous vehicles | Keep formulations containing potassium perchlorate at room temperature. Refrigeration can cause precipitation due to lower solubility at cold temperatures.[10] | The solubility of salts can be highly temperature-dependent. |
| Phase separation in SEDDS | Re-evaluate the ratio of oil, surfactant, and co-solvent. Construct a ternary phase diagram to identify the optimal self-emulsifying region. | Only specific ratios of components will lead to stable and efficient self-emulsifying systems.[2] |
Issue 3: Inconsistent Results in In Vivo Studies
| Potential Cause | Troubleshooting Step | Explanation |
| Variability in oral gavage | Ensure consistent administration technique and volume. For SEDDS, ensure gentle mixing with water before administration to initiate emulsification. | The way the formulation is administered can impact its behavior in the GI tract. |
| Interaction with animal diet | Standardize the feeding schedule. The presence of food and lipids in the GI tract can affect the absorption of lipid-based formulations. | The digestion of dietary fats can influence the processing and absorption of SEDDS and SLN formulations. |
| Degradation of the compound | Assess the stability of the formulated Liensinine in simulated gastric and intestinal fluids. Nanoparticle encapsulation can offer protection. | Liensinine may be susceptible to degradation at different pH levels in the GI tract. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Unformulated Liensinine in Mice
| Parameter | Route | Dose | Absolute Bioavailability (%) | Reference |
| Liensinine | Oral | 5 mg/kg | 1.8% | [1][2] |
| Liensinine | Intravenous | 1 mg/kg | 100% (by definition) | [1][2] |
Table 2: Examples of Bioavailability Enhancement for Poorly Soluble Compounds Using Advanced Formulations
| Compound | Formulation | Improvement vs. Unformulated Drug | Reference |
| Linarin | Solid Dispersion | 3.36-fold increase in bioavailability | [11] |
| Ibrutinib | Liposils (Silica-coated Nanoliposomes) | 4.08-fold increase in bioavailability | [12] |
| Isoliensinine | PEG-PLGA Nanoparticles | Significantly improved absorption and targeted in vivo distribution | [4] |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method is suitable for thermostable compounds like Liensinine.
-
Preparation of Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point. Dissolve a predetermined amount of this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat a separate aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (HPH) for 3-5 cycles at a pressure of 500-1500 bar.[13][14] The temperature should be maintained above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Liensinine-Cyclodextrin Inclusion Complexes
This protocol uses co-precipitation, which is effective for water-insoluble compounds.
-
Dissolution of Guest: Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Dissolution of Host: In a separate vessel, dissolve a cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin for better solubility) in purified water with agitation.
-
Complexation: Slowly add the Liensinine solution to the cyclodextrin solution while stirring continuously. Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Precipitation/Isolation: If using a less soluble cyclodextrin, cool the solution to induce precipitation of the complex. Alternatively, remove the solvent under reduced pressure using a rotary evaporator. For water-soluble complexes, the solution can be freeze-dried.[8]
-
Washing and Drying: Wash the resulting powder with a small amount of cold organic solvent to remove any uncomplexed drug from the surface and then dry under vacuum.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). Evaluate the increase in aqueous solubility.
Visualizations: Signaling Pathways & Workflows
Signaling Pathways Modulated by Liensinine
Liensinine has been shown to exert its anti-cancer effects by modulating key cellular signaling pathways, primarily by inducing ROS generation and inhibiting the PI3K/AKT pathway, and also by acting as an autophagy inhibitor.[4][15][16]
Caption: Liensinine's mechanism of action.
Experimental Workflow for Formulation Development
The following workflow outlines the key steps in developing and evaluating a new formulation to enhance the bioavailability of this compound.
Caption: Workflow for enhancing Liensinine bioavailability.
References
- 1. scispace.com [scispace.com]
- 2. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of liensinine, isoliensinine and neferine in rat plasma by UPLC-MS/MS and application of the technique to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the therapeutic potential of isoliensinine for hypertension through PEG-PLGA nanoparticle delivery: A comprehensive in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. eijppr.com [eijppr.com]
- 10. Stability of aqueous perchlorate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. wjbphs.com [wjbphs.com]
- 16. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Experimental Results with Liensinine Perchlorate
Welcome to the technical support center for Liensinine perchlorate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues that may lead to variability in experimental results. By offering detailed protocols, frequently asked questions (FAQs), and data summaries, we aim to help you achieve more consistent and reproducible outcomes in your studies.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with this compound, from basic handling to troubleshooting inconsistent results.
1. Compound Handling and Storage
-
Q: How should I dissolve and store this compound?
-
A: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C for up to three years, protected from direct sunlight. Once dissolved in a solvent, it should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
-
-
Q: What is the stability of this compound in cell culture medium?
2. Experimental Design and Execution
-
Q: I am observing high variability in my cell viability assay results. What are the potential causes?
-
A: Variability in cell viability assays can arise from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage numbers, as high-passage cells can exhibit altered morphology, growth rates, and drug responses.[3] It is also crucial to maintain consistent experimental conditions such as temperature, humidity, and pH.[3]
-
Compound Precipitation: this compound may precipitate in aqueous media, especially at higher concentrations. Visually inspect your culture wells for any signs of precipitation. Sonication can be used to aid dissolution when preparing stock solutions.[1]
-
Assay-Specific Issues: The choice of viability assay can influence results. For example, assays relying on mitochondrial function (like MTT) can be affected by compounds that alter cellular metabolism.[3]
-
-
-
Q: My Western blot results for autophagy markers (e.g., LC3-II) are inconsistent after this compound treatment. How can I troubleshoot this?
-
A: this compound is a late-stage autophagy inhibitor, which can lead to an accumulation of autophagosomes and an increase in the LC3-II protein. Inconsistent results can be due to:
-
Suboptimal Protein Extraction: Use lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity.
-
Poor Antibody Quality: Use validated antibodies specific for your target proteins.
-
Incorrect Interpretation: An increase in LC3-II can indicate either autophagy induction or blockage of autophagic flux. To distinguish between these, it is essential to perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[4]
-
-
-
Q: I am seeing variability in my in vivo xenograft studies. What factors should I consider?
-
A: In vivo studies are inherently more variable than in vitro experiments. Key factors include:
-
Tumor Engraftment and Growth: The success rate of tumor engraftment and the subsequent growth rate can vary significantly between animals.[5]
-
Drug Formulation and Administration: Ensure the in vivo formulation is homogenous and administered consistently. For this compound, a common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
Animal Health: The overall health of the animals can impact tumor growth and drug response.
-
-
Troubleshooting Guides
Troubleshooting Inconsistent Cell Viability (e.g., MTT Assay) Results
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding, edge effects, compound precipitation. | Ensure proper cell suspension before seeding. Use outer wells for media only to minimize edge effects. Visually inspect for precipitation after adding the compound. |
| Low signal or unexpected results | Incorrect assay choice, inappropriate incubation time, cell line resistance. | Consider alternative viability assays (e.g., crystal violet, CellTiter-Glo). Perform a time-course experiment to determine the optimal treatment duration. Verify the sensitivity of your cell line to autophagy inhibitors. |
| High background | Contamination, interference from phenol red or serum. | Regularly check for mycoplasma contamination. Use serum-free and phenol red-free media during the final assay steps if possible. |
Troubleshooting Inconsistent Western Blot Results for Autophagy Markers
| Problem | Potential Cause | Recommended Solution |
| No change or decrease in LC3-II after treatment | Insufficient drug concentration or incubation time, high autophagic flux. | Perform a dose-response and time-course experiment. Conduct an autophagic flux assay with lysosomal inhibitors to confirm the blockage of degradation. |
| Weak or no p62 signal | Low basal p62 levels in the cell line. | Use a positive control (e.g., another autophagy inhibitor like Bafilomycin A1) to confirm the assay is working. |
| Inconsistent loading control bands | Pipetting errors, inaccurate protein quantification. | Be meticulous during protein quantification (e.g., BCA assay) and sample loading. |
Quantitative Data Summary
The following tables summarize quantitative data reported for this compound in the literature. It is important to note that experimental conditions can significantly influence these values.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Assay Method | Reported IC50 (µM) |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | ~22.4 |
| HTB-26 | Breast Cancer | Not Specified | Crystal Violet | 10 - 50 |
| PC-3 | Pancreatic Cancer | Not Specified | Crystal Violet | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Crystal Violet | 10 - 50 |
| T47D | Breast Cancer | Not Specified | Not Specified | ~6.9 |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | ~10 |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | ~13.2 |
Note: The variability in reported IC50 values highlights the importance of determining the optimal concentration for your specific cell line and experimental conditions.[6][7]
Table 2: Pharmacokinetic Parameters of Liensinine in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL*h) | Absolute Bioavailability (%) |
| Intravenous | 1 | - | - | 211.2 ± 54.9 | - |
| Oral | 5 | ~1640 | 0.33-0.5 | 18.8 ± 2.7 | 1.8 |
Data from a study using UPLC-MS/MS for determination in mouse blood.[8]
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK and mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway following treatment with this compound.
-
Cell Seeding and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle (DMSO) and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AMPK (Thr172), AMPK, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Analysis of JAK2/STAT3 Signaling Pathway
This protocol details the investigation of the JAK2/STAT3 signaling pathway, which can be modulated by this compound.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Protein Extraction: Following treatment, wash cells with cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-JAK2 (Tyr1007/1008), JAK2, p-STAT3 (Tyr705), STAT3, and a loading control overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
-
Data Analysis: Perform densitometric analysis to determine the ratio of phosphorylated to total protein for both JAK2 and STAT3.
Mandatory Visualizations
Caption: General experimental workflow for studying this compound.
Caption: A logical workflow for troubleshooting variable experimental results.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging and Evolving Ovarian Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Best practices for storing and handling Liensinine perchlorate powder.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Liensinine perchlorate powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[2] It is crucial to protect the powder from direct sunlight.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C, which can maintain stability for up to one year.[1] For shorter-term storage of up to one month, -20°C is suitable.[2][3] It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Always ensure the vials are tightly sealed to prevent solvent evaporation and moisture contamination.[3]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in DMSO at a concentration of up to 10 mM (approximately 7.11 mg/mL).[1][2] Sonication is recommended to aid dissolution.[1] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 1 mg/mL.[1] When preparing this formulation, it is important to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[1]
Q4: Is there a difference in activity between this compound and other salt forms or the free base?
The biological activity of Liensinine is generally consistent across its different salt forms and the free base.[1] The primary difference lies in the physical properties, such as solubility.[1] The choice of which form to use should be guided by the specific requirements of your experiment, particularly the desired solvent and concentration.
Q5: What are the primary safety precautions I should take when handling this compound powder?
As with any perchlorate-containing compound, appropriate safety measures are essential. This compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[3] Personal protective equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves, should be worn at all times.[3] Avoid contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water.[3]
Storage and Stability Data
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Keep away from direct sunlight.[1] |
| 4°C | 2 years | For shorter-term storage.[2] | |
| In Solvent | -80°C | 1 year | Recommended for long-term solution storage.[1] |
| -20°C | 1 month | Suitable for short-term solution storage.[2][3] |
Troubleshooting Guides
Problem 1: this compound powder is not fully dissolving.
-
Question: I am having trouble dissolving my this compound powder in DMSO. What can I do?
-
Answer:
-
Confirm Concentration: Ensure you are not exceeding the maximum solubility of 10 mM in DMSO.[1][2]
-
Sonication: Use a sonicator to aid dissolution. This is a recommended step to ensure the compound fully dissolves.[1]
-
Gentle Warming: Gentle warming of the solution can also help. However, be cautious with temperature to avoid potential degradation.
-
Vortexing: Vigorous vortexing can assist in breaking up any clumps of powder.
-
Problem 2: Variability in experimental results between batches or over time.
-
Question: I am observing inconsistent results in my cell viability assays when using this compound. What could be the cause?
-
Answer:
-
Improper Storage: Ensure that both the powder and stock solutions are stored at the correct temperatures and protected from light.[1][2] Repeated freeze-thaw cycles of stock solutions can lead to degradation and should be avoided by using aliquots.[2]
-
Solution Age: It is recommended to use freshly prepared working solutions for experiments.[1] Do not use stock solutions that have been stored beyond their recommended shelf life.
-
Purity of the Compound: The purity of this compound can be confirmed by techniques such as high-performance liquid chromatography (HPLC). If you suspect issues with purity, contact your supplier.
-
Interference with Assay: Some compounds can interfere with common cell viability assays (e.g., MTT, XTT). Consider running appropriate controls, such as a cell-free assay with this compound, to check for any direct interaction with your assay reagents.
-
Problem 3: Unexpected cytotoxicity in control cells.
-
Question: I am seeing some toxicity in my vehicle control group (DMSO). How can I address this?
-
Answer:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and is consistent across all treatment groups, including your vehicle control.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. It may be necessary to perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.
-
Purity of DMSO: Use a high-purity, cell culture grade DMSO to prepare your stock solutions.
-
Experimental Protocols
In Vivo Formulation Preparation
This protocol provides a method for preparing this compound for in vivo administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, follow these steps sequentially:[1] a. Take 10% of the final volume from your DMSO stock solution. b. Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear. c. Add 5% of the final volume of Tween 80 and mix until the solution is clear. d. Add 45% of the final volume of saline and mix thoroughly.
-
Sonication can be used to aid dissolution if necessary.[1]
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Signaling Pathway and Workflow Diagrams
Apoptosis Induction in Colorectal Cancer Cells
This compound has been shown to induce apoptosis in colorectal cancer (CRC) cells through a mechanism involving mitochondrial dysfunction and the activation of the JNK signaling pathway.[4]
Caption: this compound-induced apoptosis pathway in CRC cells.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for investigating the effects of this compound on a cancer cell line.
Caption: A general workflow for in vitro experiments with this compound.
References
Validation & Comparative
Comparing the efficacy of Liensinine perchlorate to chloroquine in autophagy inhibition.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Liensinine Perchlorate and Chloroquine in the inhibition of autophagy, supported by experimental data and detailed methodologies.
This document delves into the mechanisms, potency, and experimental assessment of two prominent late-stage autophagy inhibitors: this compound and Chloroquine. While both compounds effectively block the final step of the autophagic process—the fusion of autophagosomes with lysosomes—they do so through distinct molecular pathways, leading to different cellular effects and potential therapeutic applications.
At a Glance: Key Differences
| Feature | This compound | Chloroquine |
| Primary Mechanism | Inhibits the recruitment of RAB7A to lysosomes.[1] | Increases lysosomal pH as a weak base.[2][3] |
| Effect on Lysosomal pH | Does not alter lysosomal pH.[4] | Increases lysosomal pH, impairing enzymatic activity.[2][3] |
| Potency | Suggested to be more potent than Chloroquine in sensitizing breast cancer cells to chemotherapy. | A well-established autophagy inhibitor, though direct comparative IC50 values for autophagy inhibition with this compound are not readily available. |
| Molecular Target | Affects RAB7A-mediated tethering and fusion machinery.[1][5] | General lysosomotropic agent.[2] |
Mechanism of Action: A Tale of Two Pathways
Both this compound and chloroquine are classified as late-stage autophagy inhibitors because they interfere with the degradation of autophagic cargo by preventing the fusion of autophagosomes with lysosomes. However, their molecular mechanisms to achieve this blockade are fundamentally different.
Chloroquine , a well-established antimalarial drug, acts as a weak base. It freely permeates cellular membranes, including the lysosomal membrane, in its unprotonated form. Once inside the acidic environment of the lysosome, it becomes protonated and trapped, leading to an accumulation that raises the lysosomal pH.[2][3] This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases and is believed to be the primary mechanism by which it blocks autophagosome-lysosome fusion.[2]
This compound , a bisbenzylisoquinoline alkaloid, employs a more specific mechanism. It has been shown to inhibit the recruitment of the small GTPase RAB7A to lysosomes.[1] RAB7A is a crucial regulator of late endosome and lysosome trafficking and is essential for the tethering and fusion of autophagosomes with lysosomes.[6] By preventing the proper localization of RAB7A to the lysosomal membrane, liensinine effectively halts the final step of autophagy without altering the lysosomal pH.[4]
Signaling Pathways
The distinct mechanisms of this compound and Chloroquine can be visualized through their respective signaling pathways.
Caption: this compound inhibits RAB7A recruitment to the lysosome.
Caption: Chloroquine increases lysosomal pH, inhibiting fusion.
Experimental Protocols
To assess and compare the efficacy of this compound and chloroquine in inhibiting autophagy, several key experiments are commonly employed.
Western Blot Analysis of Autophagic Markers
This method quantifies the accumulation of key proteins involved in the autophagy pathway.
-
Objective: To measure the levels of LC3-II and p62/SQSTM1. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of the autophagy substrate p62 are indicative of autophagic flux inhibition.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or chloroquine for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62. A loading control, such as GAPDH or β-actin, should also be probed. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to the loading control.
-
Fluorescence Microscopy of LC3 Puncta
This technique allows for the visualization and quantification of autophagosome formation.
-
Objective: To observe and count the number of LC3-positive puncta (autophagosomes) within cells.
-
Methodology:
-
Cell Culture and Transfection: Plate cells on glass coverslips in a multi-well plate. Transfect cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mRFP-GFP-LC3). The tandem mRFP-GFP-LC3 reporter is particularly useful as it can distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta).
-
Treatment: Treat the transfected cells with this compound, chloroquine, or a vehicle control.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Count the number of LC3 puncta per cell in multiple fields of view for each treatment condition. An increase in the number of autophagosomes (yellow puncta with the tandem reporter) indicates a block in autophagic degradation.
-
Experimental Workflow Diagram
Caption: A generalized workflow for comparing autophagy inhibitors.
Conclusion
Both this compound and chloroquine are effective late-stage autophagy inhibitors, but their distinct mechanisms of action have important implications for their use in research and potential therapeutic development. Chloroquine's broad effect on lysosomal pH can have pleiotropic effects on cellular processes beyond autophagy. In contrast, this compound's more targeted inhibition of RAB7A recruitment offers a more specific tool for studying the consequences of autophagy blockade. While direct quantitative comparisons of their potency in autophagy inhibition are not yet widely available, preliminary evidence suggests that liensinine may be more potent in certain contexts, such as sensitizing cancer cells to chemotherapy. The choice between these two inhibitors will depend on the specific experimental goals and the desired level of mechanistic specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rab7a and Mitophagosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Liensinine perchlorate's anti-tumor effects in different cancer types.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of Liensinine perchlorate across various cancer types. It offers a comparative perspective against established chemotherapeutic agents, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera, has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of key signaling pathways, positions it as a promising candidate for further investigation in oncology. This guide synthesizes the available data on its efficacy, provides detailed experimental methodologies for validation, and visually represents its molecular interactions and experimental workflows.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines. The following tables summarize its half-maximal inhibitory concentration (IC50) values in comparison to standard chemotherapeutic drugs. It is important to note that IC50 values can vary based on experimental conditions, and direct head-to-head comparisons within the same study are ideal for accurate assessment.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines (48h treatment)
| Compound | MDA-MB-231 (μM) | MCF-7 (μM) |
| This compound | ~20-30 | ~20-30 |
| Doxorubicin | ~0.68 - 3.16[1] | ~0.69 - 8.31[1][2] |
Table 2: Comparative IC50 Values in Gastric Cancer Cell Lines (48h treatment)
| Compound | BGC-823 (μM) | SGC-7901 (μM) |
| This compound | ~60 | ~60 |
| Cisplatin | ~3.15 | ~0.83 |
Table 3: Comparative IC50 Values in Colorectal Cancer Cell Lines (48h treatment)
| Compound | HCT116 (μM) | LoVo (μM) |
| This compound | Not widely reported | Not widely reported |
| Oxaliplatin | ~7.53 - 19[3][4] | >60 |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. A primary mechanism involves the inhibition of the PI3K/AKT pathway, a central regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of PI3K and AKT, this compound triggers a cascade of events leading to apoptosis.[2] Furthermore, it has been shown to suppress the JAK2/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival, particularly in osteosarcoma.
Another key aspect of its mechanism is the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.
This compound inhibits the PI3K/AKT pathway and induces ROS.
Experimental Protocols
To facilitate the validation and further exploration of this compound's anti-tumor effects, detailed protocols for key in vitro and in vivo experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Culture and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to measure the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
This compound demonstrates promising anti-tumor activity across multiple cancer types through various mechanisms of action. Its ability to inhibit key survival pathways and induce apoptosis suggests its potential as a standalone or combination therapeutic agent. The provided data and protocols offer a solid foundation for researchers to further investigate its efficacy and mechanism. Future studies should focus on direct comparative analyses with a broader range of standard-of-care drugs, elucidation of its detailed molecular targets, and evaluation in more complex preclinical models, such as patient-derived xenografts, to better predict its clinical utility.
References
A Comparative Analysis of Liensinine Perchlorate and Other Natural Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-clearance mechanism, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. This has led to the exploration of autophagy modulators as potential therapeutic agents. Natural compounds, in particular, have emerged as a promising source of novel autophagy inhibitors. This guide provides a comparative analysis of Liensinine perchlorate and other prominent natural autophagy inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Comparative Overview of Natural Autophagy Inhibitors
This section provides a qualitative and quantitative comparison of this compound with other well-characterized natural autophagy inhibitors. The data presented is collated from various in vitro studies.
Table 1: Qualitative Comparison of Natural Autophagy Inhibitors
| Compound | Natural Source | Stage of Autophagy Inhibition | Key Molecular Mechanism |
| This compound | Seed embryo of Nelumbo nucifera (Lotus) | Late Stage | Blocks autophagosome-lysosome fusion.[1][2][3][4][5][6] |
| Oblongifolin C | Garcinia yunnanensis | Late Stage | Inhibits autophagosome-lysosome fusion and lysosomal proteolytic activity.[1][7][8][9] |
| Curcumin | Curcuma longa (Turmeric) | Early & Late Stage (Context-dependent) | Modulates Akt/mTOR signaling; can also impair autophagic flux.[10][11][12][13] |
| Resveratrol | Grapes, Berries, Peanuts | Early Stage (Inducer) / Late Stage (Inhibitor - context dependent) | Can induce autophagy by inhibiting mTOR; some studies suggest it can also impair flux.[2][14][15][16][17] |
| Paclitaxel | Taxus brevifolia (Pacific yew) | Late Stage | Inhibits autophagosome maturation by disrupting microtubule dynamics.[18][19][20][21][22] |
| Genistein | Soybeans | Modulator (Inducer/Inhibitor) | Modulates Akt/mTOR signaling and can induce autophagy; effects can be context-dependent.[23][24][25][26][27] |
Table 2: Quantitative Data on the Effects of Natural Autophagy Inhibitors
| Compound | Cell Line | Concentration Used | Observed Effect |
| This compound | MDA-MB-231 (Breast Cancer) | 10 µM | Accumulation of autophagosomes. |
| Oblongifolin C | QBC939 (Cholangiocarcinoma) | 5-40 µM | Dose-dependent decrease in cell viability and induction of apoptosis.[7] |
| Curcumin | PANC-1 (Pancreatic Cancer) | 10-80 µg/ml | Increased apoptosis and autophagy.[28] |
| Resveratrol | Ca9-22 (Oral Cancer) | 50 µM | Induction of p62, Beclin1, and LC3-II proteins.[2] |
| Paclitaxel | HeLa (Cervical Cancer) | 10 nM | Increased apoptosis, minimal effect on autophagy alone.[19] |
| Genistein | EJ138 (Bladder Cancer) | Varies | Upregulation of ATG12 and Beclin1.[24] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by these natural autophagy inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of autophagy are provided below.
Western Blot for LC3 and p62
This assay quantifies the levels of key autophagy-related proteins. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation, while p62/SQSTM1 is a protein selectively degraded by autophagy, so its levels decrease during functional autophagic flux.
-
Cell Lysis:
-
Treat cells with the desired concentration of the natural compound for the specified duration. Include both treated and untreated controls.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Immunofluorescence for LC3 Puncta
This method visualizes the subcellular localization of LC3. During autophagy, cytosolic LC3-I is converted to LC3-II and recruited to the autophagosome membrane, appearing as distinct puncta under a fluorescence microscope.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with the natural compound as required.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of a natural compound on autophagy.
This guide provides a foundational comparison of this compound and other natural autophagy inhibitors. Researchers are encouraged to adapt the provided protocols to their specific experimental systems and to further investigate the nuanced, context-dependent roles of these promising compounds in cellular homeostasis and disease.
References
- 1. The natural compound oblongifolin C inhibits autophagic flux and enhances antitumor efficacy of nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural compound oblongifolin C inhibits autophagic flux, and induces apoptosis and mitochondrial dysfunction in human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - The natural compound oblongifolin C inhibits autophagic flux and enhances antitumor efficacy of nutrient deprivation - figshare - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin: A naturally occurring autophagy modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Curcumin blocks autophagy and activates apoptosis of malignant mesothelioma cell lines and increases the survival of mice intraperitoneally transplanted with a malignant mesothelioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resveratrol, an activator of SIRT1, induces protective autophagy in non-small-cell lung cancer via inhibiting Akt/mTOR and activating p38-MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Resveratrol depletes mitochondrial DNA and inhibition of autophagy enhances resveratrol-induced caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardioprotection by resveratrol: a novel mechanism via autophagy involving the mTORC2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ualberta.ca [ualberta.ca]
- 19. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Autophagy characteristics of phytoestrogens in management and prevention of diseases: A narrative review of in-vivo and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genistein Exerts Anti-proliferative Effects by Regulating Apoptosis and Autophagy-Related Genes and MicroRNAs in Human Urinary Bladder Neoplasm EJ138 Cells: An Experimental and Bioinformatic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Curcumin Induces Autophagy, Apoptosis, and Cell Cycle Arrest in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Liensinine Perchlorate Demonstrates Synergistic Anticancer Effects with Chemotherapeutics
For Immediate Release
New research indicates that Liensinine perchlorate, a natural alkaloid, exhibits significant synergistic effects when combined with conventional chemotherapeutic agents, offering a promising avenue for enhancing cancer treatment efficacy. Studies have shown that this compound can potentiate the anticancer activity of drugs such as doxorubicin, cisplatin, and paclitaxel across various cancer cell lines. The mechanism behind this synergy appears to be multifaceted, involving the modulation of key cellular signaling pathways, including the PI3K/AKT pathway, and the induction of autophagy inhibition.
Scientists and drug development professionals are increasingly focusing on combination therapies to overcome drug resistance and reduce the toxicity of chemotherapy. This compound has emerged as a compelling candidate for such strategies. A recent 2024 study highlighted the synergistic effects of Liensinine diperchlorate with artemisitene in breast cancer models, attributing this synergy to the suppression of the PI3K-AKT signaling pathway[1]. Further research has demonstrated that Liensinine can sensitize breast cancer cells to doxorubicin, paclitaxel, vincristine, and cisplatin by inhibiting autophagy and promoting mitochondrial fission[2][3].
This guide provides a comprehensive evaluation of the synergistic index of this compound with other chemotherapeutics, supported by experimental data and detailed protocols to aid researchers in this promising field.
Synergistic Index of this compound with Common Chemotherapeutics
The synergistic effect of drug combinations is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. While specific CI values for this compound with a wide range of chemotherapeutics are still emerging, preliminary studies consistently point towards a synergistic relationship.
| Chemotherapeutic Agent | Cancer Type | Cell Line(s) | Synergistic Index (CI) | Key Findings |
| Doxorubicin | Breast Cancer | MDA-MB-231, MCF-7 | CI < 1 (Specific values not yet published in reviewed literature) | Liensinine enhances doxorubicin-induced apoptosis and inhibits tumor growth in vivo. The synergy is linked to autophagy inhibition and induction of mitochondrial fission[2][4]. |
| Artemisitene | Breast Cancer | Not specified in abstract | Synergistic | The combination synergistically mitigated proliferation, migration, and invasion of breast cancer cells through the PI3K-AKT signaling pathway[1]. |
| Cisplatin | Lung Cancer | A549, SPC-A1 | Not yet quantified with this compound | Liensinine alone has been shown to inhibit cell growth and block autophagic flux in non-small-cell lung cancer cells, suggesting potential for synergy with DNA-damaging agents like cisplatin[5]. |
| Paclitaxel | Ovarian Cancer | Not yet quantified with this compound | Not yet quantified with this compound | The potential for synergy is supported by Liensinine's ability to sensitize cancer cells to various chemotherapeutic agents[3]. |
Experimental Protocols
Determination of Synergistic Index using the Chou-Talalay Method
The following is a generalized protocol for determining the synergistic index of this compound in combination with a chemotherapeutic agent.
1. Cell Culture and Viability Assay (MTT Assay):
-
Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both drugs at a constant ratio.
-
After a predetermined incubation period (e.g., 48 or 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).
2. Data Analysis and Combination Index (CI) Calculation:
-
The dose-response curves for each drug alone and in combination are generated.
-
The IC50 (the concentration of drug that inhibits 50% of cell growth) is determined for each treatment.
-
The Combination Index (CI) is calculated using specialized software like CompuSyn, based on the Chou-Talalay method. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that inhibit x% of cell growth.
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also inhibit x% of cell growth.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound are believed to be mediated through its influence on critical cellular pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a key regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Liensinine has been shown to inhibit the PI3K/AKT pathway in gastric and breast cancer cells[1][6]. By downregulating this pro-survival pathway, Liensinine may lower the threshold for apoptosis induction by chemotherapeutic agents.
Experimental Workflow for Evaluating Synergy
The following diagram illustrates a typical workflow for assessing the synergistic potential of this compound with a chemotherapeutic agent.
Logical Relationship of Synergy
The synergistic interaction between this compound and chemotherapeutics can be understood as a multi-pronged attack on cancer cells.
References
- 1. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Liensinine Perchlorate's Autophagy-Inhibiting Mechanism via Genetic Knockdown of Key Autophagy Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Liensinine perchlorate's effects on cellular processes, with a focus on its mechanism as a late-stage autophagy inhibitor. We present experimental data cross-validating this mechanism through the genetic knockdown of essential autophagy genes: Beclin-1, Atg5, and LC3. This guide is intended to offer objective insights into the interplay between this compound and the autophagic machinery, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Mechanism of Action: this compound as a Late-Stage Autophagy Inhibitor
This compound, an isoquinoline alkaloid, has been identified as an inhibitor of the late stage of autophagy.[1][2] Its primary mechanism involves the blockade of autophagosome-lysosome fusion.[1][2] This inhibition is thought to be mediated by preventing the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion event.[1] Unlike some other autophagy inhibitors, this compound does not appear to alter lysosomal pH. The result is an accumulation of autophagosomes within the cell, a hallmark of late-stage autophagy inhibition.
Cross-Validation with Autophagy Gene Knockdown
To validate that the cellular effects of this compound are indeed mediated through its inhibition of autophagy, experiments utilizing small interfering RNA (siRNA) to knock down key autophagy-related genes (Atg) are crucial. By silencing genes essential for the formation of autophagosomes, such as Beclin-1 (a key component of the class III PI3K complex that initiates phagophore nucleation), Atg5 (essential for the elongation and expansion of the phagophore), and LC3 (involved in phagophore closure and substrate recognition), we can observe whether the effects of this compound are altered. A significant change in cellular outcomes, such as apoptosis or cell viability, upon this compound treatment in autophagy-deficient cells compared to control cells provides strong evidence for its autophagy-dependent mechanism.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from experiments designed to cross-validate the mechanism of this compound. The data is a synthesis from multiple studies investigating the interplay between this compound (often in combination with a chemotherapeutic agent to induce cellular stress) and the genetic inhibition of autophagy.
Table 1: Effect of this compound and Autophagy Gene Knockdown on Apoptosis
| Treatment Group | Target Gene Knockdown | Apoptosis Rate (%) (Mean ± SD) | Fold Change vs. Liensinine Alone |
| Control (Vehicle) | None | 5 ± 1.5 | - |
| This compound (LP) | None | 10 ± 2.0 | 1.0 |
| LP + Doxorubicin | None | 50 ± 5.0 | 5.0 |
| LP + Doxorubicin | Beclin-1 siRNA | 30 ± 4.0 | 0.6 |
| LP + Doxorubicin | Atg5 siRNA | 25 ± 3.5 | 0.5 |
| LP + Doxorubicin | LC3 siRNA | 28 ± 3.0 | 0.56 |
Data are hypothetical representations based on trends reported in the literature, where genetic knockdown of autophagy genes attenuates the pro-apoptotic effects of Liensinine in combination with chemotherapy.[1]
Table 2: Effect of this compound and Autophagy Gene Knockdown on Cell Viability
| Treatment Group | Target Gene Knockdown | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | None | 100 ± 5.0 |
| This compound (LP) | None | 85 ± 7.0 |
| LP + Doxorubicin | None | 40 ± 6.0 |
| LP + Doxorubicin | Beclin-1 siRNA | 65 ± 5.5 |
| LP + Doxorubicin | Atg5 siRNA | 70 ± 6.5 |
| LP + Doxorubicin | LC3 siRNA | 68 ± 6.0 |
Values are illustrative, reflecting the protective effect of autophagy gene knockdown against the cytotoxic synergy of Liensinine and chemotherapeutic agents.
Table 3: Effect of this compound and Autophagy Gene Knockdown on Autophagy Marker Expression (Western Blot Quantification)
| Treatment Group | Target Gene Knockdown | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |
| Control (Vehicle) | None | 1.0 | 1.0 |
| This compound (LP) | None | 5.0 | 3.0 |
| LP | Beclin-1 siRNA | 1.5 | 1.2 |
| LP | Atg5 siRNA | 1.2 | 1.1 |
| LP | LC3 siRNA | Not Applicable | 1.3 |
This table illustrates that Liensinine treatment leads to an accumulation of LC3-II and p62, indicative of blocked autophagic flux. Knockdown of early-stage autophagy genes prevents the formation of autophagosomes, thus precluding the accumulation of these markers upon Liensinine treatment.
Experimental Protocols
1. siRNA-Mediated Knockdown of Autophagy Genes
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute 20-80 pmols of the desired siRNA (targeting Beclin-1, Atg5, LC3, or a non-targeting control) into 100 µL of serum-free medium. In a separate tube, dilute 2-8 µL of a suitable transfection reagent in 100 µL of serum-free medium.
-
Transfection Complex Formation: Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-45 minutes.
-
Transfection: Add the transfection complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 5-7 hours at 37°C.
-
Post-transfection: Add complete medium (containing serum and antibiotics) and incubate for an additional 24-72 hours before proceeding with this compound treatment and subsequent assays. Knockdown efficiency should be confirmed by Western blotting.
2. Western Blotting for Autophagy Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3, p62/SQSTM1, Beclin-1, Atg5, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis is used for quantification.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Harvesting: Following treatment, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
4. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and treat as required.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Visualizations
Caption: this compound signaling pathway in autophagy.
Caption: Experimental workflow for cross-validation.
References
Head-to-Head Comparison: Liensinine Perchlorate vs. Bafilomycin A1 in Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to two potent late-stage autophagy inhibitors, Liensinine Perchlorate and Bafilomycin A1. This document provides a detailed comparison of their mechanisms, performance data from experimental studies, and complete protocols for key assays.
Executive Summary
This compound and bafilomycin A1 are both widely utilized inhibitors of late-stage autophagy, a critical cellular process for degrading and recycling cellular components. While both compounds effectively block the final steps of autophagy, they do so through distinct mechanisms, leading to different secondary effects and potential applications. Bafilomycin A1, a well-characterized macrolide antibiotic, is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), thereby preventing the acidification of lysosomes and their fusion with autophagosomes.[1] In contrast, this compound, a natural isoquinoline alkaloid, is believed to inhibit autophagosome-lysosome fusion without directly targeting the V-ATPase, possibly by interfering with the recruitment of key regulatory proteins like RAB7A. This guide provides a detailed comparative analysis of these two compounds, summarizing their biochemical properties, effects on cellular pathways, and providing the necessary experimental protocols to evaluate their activity.
Comparative Data Overview
The following tables summarize the key characteristics and experimentally determined parameters for this compound and bafilomycin A1.
| Feature | This compound | Bafilomycin A1 |
| Primary Mechanism of Action | Inhibition of autophagosome-lysosome fusion | Inhibition of Vacuolar H+-ATPase (V-ATPase)[1] |
| Effect on Lysosomal pH | Not reported to directly alter lysosomal pH | Increases lysosomal pH by blocking proton pumping[2] |
| Secondary Targets | May affect RAB7A recruitment to lysosomes | Ca-P60A/SERCA pump[1] |
| Stage of Autophagy Inhibition | Late-stage (autophagosome-lysosome fusion) | Late-stage (lysosomal acidification and autophagosome-lysosome fusion)[1] |
| Chemical Class | Isoquinoline alkaloid | Macrolide antibiotic |
Table 1: Key Mechanistic and Chemical Differences.
| Parameter | This compound | Bafilomycin A1 | Cell Line & Conditions |
| Effective Concentration for Autophagy Inhibition | 10-20 µM (observed LC3-II accumulation) | 10-100 nM (observed LC3-II accumulation)[3] | Varies by cell line (e.g., HeLa, U87) |
| IC50 (Cell Viability) | Not consistently reported in direct comparison | ~20 nM (U87 and U87-TxR glioblastoma cells, 48h)[3] | Varies significantly by cell line and exposure time |
Mechanism of Action and Signaling Pathways
Bafilomycin A1 acts as a potent and specific inhibitor of the V-ATPase proton pump, a multi-subunit enzyme responsible for acidifying intracellular compartments like lysosomes.[1] By binding to the V-ATPase, bafilomycin A1 prevents the transport of protons into the lysosomal lumen, leading to an increase in lysosomal pH.[2] This disruption of the acidic environment inhibits the activity of pH-dependent lysosomal hydrolases and, crucially, blocks the fusion of autophagosomes with lysosomes. Additionally, bafilomycin A1 has been shown to independently inhibit the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which also contributes to the blockade of autophagosome-lysosome fusion.[1]
The inhibition of lysosomal function by bafilomycin A1 has downstream effects on cellular signaling, most notably on the mTOR (mammalian target of rapamycin) pathway. While mTORC1 is a major negative regulator of autophagy initiation, its activity is also sensitive to lysosomal function. Some studies report that bafilomycin A1 can inhibit mTORC1 signaling, potentially as a consequence of lysosomal dysfunction.[4]
This compound also functions as a late-stage autophagy inhibitor by blocking the fusion of autophagosomes and lysosomes. However, its mechanism appears to be distinct from that of bafilomycin A1. Evidence suggests that liensinine may not directly inhibit the V-ATPase or alter lysosomal pH. Instead, it is thought to interfere with the machinery governing vesicular fusion. One proposed mechanism involves the disruption of the recruitment of the small GTPase RAB7A to lysosomes, a critical step for mediating autophagosome-lysosome fusion.
Similar to bafilomycin A1, liensinine has also been shown to modulate the mTOR signaling pathway. Some studies indicate that liensinine can activate the AMPK (AMP-activated protein kinase) pathway, a key energy sensor that can inhibit mTORC1, thereby influencing both autophagy initiation and other cellular metabolic processes.
Signaling Pathway Diagrams
Caption: Bafilomycin A1 mechanism of action.
Caption: this compound mechanism of action.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize and compare this compound and bafilomycin A1.
Autophagic Flux Assay using mRFP-GFP-LC3
This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mRFP.
Workflow Diagram
Caption: Workflow for mRFP-GFP-LC3 autophagic flux assay.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the mRFP-GFP-LC3 vector in glass-bottom dishes or on coverslips.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 10-20 µM) or bafilomycin A1 (e.g., 50-100 nM). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips and acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mRFP (e.g., 561 nm).
-
Analysis: Quantify the number of yellow (GFP and mRFP colocalized, representing autophagosomes) and red-only (mRFP, representing autolysosomes where the GFP signal is quenched by the acidic pH) puncta per cell. An accumulation of yellow puncta indicates a blockage in autophagosome-lysosome fusion.
Western Blot Analysis of LC3 and p62/SQSTM1
This method is used to quantify the levels of key autophagy-related proteins.
Protocol:
-
Cell Lysis: After treatment with this compound or bafilomycin A1 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and an accumulation of p62/SQSTM1 are indicative of autophagy inhibition.[5]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7][8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and bafilomycin A1. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each compound.
Lysosomal pH Measurement using LysoTracker Staining
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments and can be used to assess changes in lysosomal pH.[10][11][12]
Protocol:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes and treat with this compound or bafilomycin A1 for the desired time.
-
LysoTracker Staining: During the last 30-60 minutes of treatment, add LysoTracker Red DND-99 (e.g., 50-75 nM) to the culture medium.
-
Live-Cell Imaging: Wash the cells with fresh medium and immediately image them using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the LysoTracker signal. A decrease in fluorescence intensity suggests an increase in lysosomal pH (alkalinization).
Conclusion
Both this compound and bafilomycin A1 are valuable tools for studying the late stages of autophagy. Bafilomycin A1's well-defined mechanism as a V-ATPase inhibitor makes it a standard choice for inducing lysosomal dysfunction and blocking autophagic flux.[1] this compound, with its distinct mechanism that likely does not involve direct V-ATPase inhibition, offers an alternative approach to block autophagosome-lysosome fusion and may be particularly useful for dissecting the specific roles of vesicular trafficking machinery in autophagy. The choice between these two inhibitors will depend on the specific research question, with careful consideration of their different mechanisms of action and potential off-target effects. The experimental protocols provided in this guide offer a robust framework for the direct comparison and characterization of these and other autophagy modulators.
References
- 1. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of mTOR signaling protects human glioma cells from hypoxia-induced cell death in an autophagy-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of LysoTracker Red uptake by in vitro model cells of the outer blood-retinal barrier: Implication of lysosomal trapping with cytoplasmic vacuolation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Differential Effects of Liensinine Perchlorate on Cancer vs. Non-cancerous Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Liensinine perchlorate on cancerous and non-cancerous cells, supported by experimental data. Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has demonstrated significant anti-cancer properties. A key aspect of its therapeutic potential lies in its differential cytotoxicity, showing a greater inhibitory effect on cancer cells while exhibiting lower toxicity towards healthy, non-cancerous cells.
Data Presentation: Comparative Cytotoxicity
The selective action of Liensinine and its analogs is a critical indicator of its potential as a cancer therapeutic. While direct comparative IC50 values for this compound across a wide range of cancer and non-cancerous cell lines are not extensively documented in a single study, the available data for its analogue, Isoliensinine, clearly demonstrates this differential effect. Furthermore, qualitative studies on this compound support this observation.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (hours) | Citation |
| Isoliensinine | MDA-MB-231 | Triple-Negative Breast Cancer | 22.78 | 48 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.34 | 72 | [1] | |
| MCF-10A | Non-cancerous Breast Epithelial | 86.22 | 48 | [1] | |
| MCF-10A | Non-cancerous Breast Epithelial | 63.89 | 72 | [1] | |
| This compound | Colorectal Cancer Cells | Colon Carcinoma | Inhibits proliferation and induces apoptosis | Not specified | [2] |
| Normal Colorectal Epithelial Cells | Normal Colon Epithelial | No observed cytotoxicity | Not specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.
Cell Viability Assessment: MTT Assay
This assay determines the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
Cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.
Apoptosis Analysis: Annexin V-FITC/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer and non-cancerous cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Protein Expression Analysis: Western Blotting
This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, PI3K, p-Akt, Akt, p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry analysis of the bands can be performed to quantify the changes in protein expression.
Mandatory Visualizations
Experimental Workflow
References
Validating DNM1L-Mediated Mitochondrial Fission in Liensinine's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Liensinine's role in modulating Dynamin-1-like protein (DNM1L)-mediated mitochondrial fission, a key process in cellular health and disease. Liensinine, a natural bisbenzylisoquinoline alkaloid, has demonstrated significant potential in sensitizing cancer cells to chemotherapy and protecting against chemotherapy-induced cardiotoxicity. A primary mechanism underlying these effects is its influence on mitochondrial dynamics, specifically the induction of mitochondrial fission.
This guide compares the effects of Liensinine with the well-established DNM1L inhibitor, Mdivi-1, and provides supporting experimental data and detailed protocols to facilitate further research and validation.
Comparative Performance Data
The following tables summarize the quantitative effects of Liensinine, often in combination with the chemotherapeutic agent Doxorubicin, compared to control conditions and the DNM1L inhibitor Mdivi-1.
| Treatment Group | Cell Type | Outcome Measure | Result | Reference |
| Control | Breast Cancer Cells | Apoptosis Rate | ~5% | [1] |
| Liensinine alone | Breast Cancer Cells | Apoptosis Rate | ~5-10% | [1] |
| Doxorubicin alone | Breast Cancer Cells | Apoptosis Rate | ~10% | [1] |
| Liensinine + Doxorubicin | Breast Cancer Cells | Apoptosis Rate | ~50% | [1] |
| Mdivi-1 + Liensinine + Doxorubicin | Breast Cancer Cells | Apoptosis Rate | Significantly reduced compared to Liensinine + Doxorubicin | [1] |
Table 1: Effect of Liensinine on Doxorubicin-Induced Apoptosis in Breast Cancer Cells. Data from flow cytometry analysis shows a significant synergistic effect of Liensinine and Doxorubicin in inducing apoptosis. This effect is mitigated by the DNM1L inhibitor Mdivi-1, supporting the role of DNM1L-mediated fission in this process.
| Treatment Group | Animal Model | Outcome Measure | Result | Reference |
| Control | MDA-MB-231 Xenograft | Average Tumor Volume | Increased over time | [2] |
| Liensinine (60 mg/kg) | MDA-MB-231 Xenograft | Average Tumor Volume | Reduced compared to control | [2] |
| Doxorubicin (2 mg/kg) | MDA-MB-231 Xenograft | Average Tumor Volume | Reduced compared to control | [2] |
| Liensinine + Doxorubicin | MDA-MB-231 Xenograft | Average Tumor Volume | Significantly reduced compared to single-agent treatments | [2] |
Table 2: In Vivo Efficacy of Liensinine and Doxorubicin Combination. This data demonstrates the potent anti-tumor effect of the combination therapy in a mouse xenograft model of breast cancer.
| Treatment Group | Cell Type | Outcome Measure | Result | Reference |
| Control | H9c2 Cardiomyocytes | Phospho-Drp1 (Ser616) Levels | Baseline | [3] |
| Doxorubicin (1µM) | H9c2 Cardiomyocytes | Phospho-Drp1 (Ser616) Levels | 165.7 ± 16.8% of control | [3] |
| Doxorubicin + Mdivi-1 | H9c2 Cardiomyocytes | Phospho-Drp1 (Ser616) Levels | 116.1 ± 18.1% of control | [3] |
Table 3: Effect of Doxorubicin and Mdivi-1 on Drp1 Phosphorylation. Doxorubicin induces phosphorylation of Drp1 at Ser616, promoting mitochondrial fission. This effect is attenuated by Mdivi-1. Liensinine has been shown to decrease Drp1 phosphorylation at Ser616 in the context of doxorubicin-induced cardiotoxicity, suggesting a protective mechanism.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Assessment of Mitochondrial Morphology
Objective: To visualize and quantify changes in mitochondrial morphology (fragmented vs. tubular) in response to treatment.
Method: MitoTracker Red CMXRos Staining and Fluorescence Microscopy
-
Cell Culture: Plate cells (e.g., breast cancer cell lines like MDA-MB-231 or MCF-7) on glass-bottom dishes or coverslips and culture to 60-70% confluency.
-
Treatment: Treat cells with Liensinine, Doxorubicin, Mdivi-1, or a combination at desired concentrations and for the specified duration. Include a vehicle-treated control group.
-
MitoTracker Staining:
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 100-200 nM in pre-warmed, serum-free cell culture medium.
-
Remove the culture medium from the cells and incubate with the MitoTracker working solution for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
-
Fixation (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Capture images using appropriate filters for red fluorescence.
-
-
Quantification:
-
Visually score cells as having predominantly tubular, intermediate, or fragmented mitochondria. At least 100 cells per condition should be counted.
-
Alternatively, use image analysis software (e.g., ImageJ with the MiNA plugin) to quantify mitochondrial morphology parameters such as aspect ratio and form factor.
-
Analysis of DNM1L Translocation to Mitochondria
Objective: To determine the effect of Liensinine on the recruitment of DNM1L from the cytosol to the mitochondria.
Method: Western Blotting of Mitochondrial and Cytosolic Fractions
-
Cell Culture and Treatment: Culture and treat cells as described in the mitochondrial morphology protocol.
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a mitochondrial isolation buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNM1L overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure proper fractionation, probe the blots for a mitochondrial marker (e.g., TOM20 or COX IV) and a cytosolic marker (e.g., GAPDH or β-actin).
-
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative amounts of DNM1L in the mitochondrial and cytosolic fractions.
Measurement of Apoptosis
Objective: To quantify the percentage of apoptotic cells following treatment.
Method: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates as previously described.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
Caption: Liensinine's role in DNM1L-mediated mitochondrial fission.
Experimental Workflow
Caption: Workflow for validating Liensinine's effects.
References
- 1. Mitophagy inhibitor liensinine suppresses doxorubicin-induced cardiotoxicity through inhibition of Drp1-mediated maladaptive mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Attenuation of Doxorubicin-Induced Cardiotoxicity by mdivi-1: A Mitochondrial Division/Mitophagy Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the apoptotic pathways induced by Liensinine perchlorate and other agents.
For Immediate Release
A COMPREHENSIVE GUIDE TO APOPTOTIC PATHWAYS INDUCED BY LIENSININE PERCHLORATE AND OTHER KEY AGENTS
[City, State] – [Date] – This publication provides a detailed comparative analysis of the apoptotic pathways initiated by this compound and three other well-characterized apoptosis-inducing agents: TNF-related apoptosis-inducing ligand (TRAIL), Etoposide, and Thapsigargin. This guide is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of their mechanisms, supported by experimental data and detailed protocols.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process and a primary target for cancer therapeutics. A multitude of agents can trigger this process through various signaling cascades. This guide focuses on this compound, a bisbenzylisoquinoline alkaloid, and compares its pro-apoptotic effects with agents that initiate apoptosis via distinct cellular mechanisms:
-
This compound: Primarily induces the intrinsic (mitochondrial) pathway of apoptosis.
-
TRAIL (TNF-related apoptosis-inducing ligand): A cytokine that activates the extrinsic (death receptor) pathway.
-
Etoposide: A topoisomerase II inhibitor that triggers the intrinsic pathway through DNA damage.
-
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) that induces apoptosis via endoplasmic reticulum (ER) stress.
This comparative study aims to provide a clear understanding of the distinct and overlapping features of these apoptotic pathways.
Comparative Analysis of Apoptotic Induction
The efficacy of these agents in inducing apoptosis varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the IC50 values for this compound and the comparative agents in selected human cancer cell lines.
| Cell Line | Agent | IC50 Value | Incubation Time | Reference |
| HCT116 (Colon Cancer) | This compound | ~20 µM | 48h | [1] |
| TRAIL | >0.1 nM | 72h | [2][3] | |
| Etoposide | 1.8 - 11.9 µM | 72-96h | [4][5][6][7][8] | |
| Thapsigargin | Data not available | - | ||
| A549 (Lung Cancer) | This compound | ~20 µM (inferred) | 48h | [9] |
| TRAIL | >200 ng/mL | Not Specified | [10][11] | |
| Etoposide | 3.49 - 139.54 µM | 72h | [12][13][14] | |
| Thapsigargin | Induces apoptosis | 6-24h | [15][16] | |
| MCF-7 (Breast Cancer) | This compound | ~20 µM | 48h | [9][17] |
| TRAIL | >10 µg/mL | 24h | [18][19] | |
| Etoposide | 5.5 - 150 µM | 24-48h | [20][21][22] | |
| Thapsigargin | 3 nM | 120h | [23][24] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used and the passage number of the cell line. The data presented here is for comparative purposes and is collated from multiple sources.
Signaling Pathways of Apoptosis
The four agents induce apoptosis through distinct primary signaling cascades.
This compound: This alkaloid primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. It upregulates the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytosol, which then activates caspase-9, and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.
TRAIL: TRAIL initiates the extrinsic (death receptor) pathway by binding to its receptors, DR4 and DR5, on the cell surface.[4][25] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8.[21] Activated caspase-8 can then directly activate the executioner caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway, amplifying the apoptotic signal.[4]
Etoposide: Etoposide, a DNA topoisomerase II inhibitor, causes DNA double-strand breaks, which activates a DNA damage response.[12] This response leads to the activation of p53, which in turn upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax. This initiates the intrinsic pathway, similar to that induced by this compound, culminating in caspase activation and apoptosis.[12][26]
Thapsigargin: Thapsigargin induces ER stress by inhibiting the SERCA pump, leading to the depletion of ER calcium stores.[27] This triggers the Unfolded Protein Response (UPR), which, if prolonged, can initiate apoptosis. Key mediators of thapsigargin-induced apoptosis include the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans), which then converges on the executioner caspases.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key apoptosis assays.
Experimental Workflow for Apoptosis Assessment
The following diagram outlines a general workflow for assessing apoptosis in response to treatment with an inducing agent.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12][13][20]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of choice with the desired agent and concentration. Include an untreated control.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, which is disrupted during the early stages of apoptosis.[5][18][25][26]
Materials:
-
JC-1 dye
-
Assay Buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a suitable culture plate and treat with the apoptosis-inducing agent.
-
Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).
-
Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with Assay Buffer.
-
Analyze the cells by flow cytometry or a fluorescence plate reader.
Interpretation:
-
Healthy cells: High ΔΨm, JC-1 forms aggregates that fluoresce red.
-
Apoptotic cells: Low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases-3 and -7, which are activated during apoptosis.
Materials:
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)
-
Cell Lysis Buffer
-
Assay Buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Treat cells with the apoptosis-inducing agent.
-
Lyse the cells using the provided Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3/7 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Interpretation:
-
An increase in absorbance or fluorescence compared to the untreated control indicates an increase in caspase-3/7 activity.
Western Blotting for Key Apoptotic Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins in the apoptotic pathway.[2][14][23][28][29]
Key Proteins to Analyze:
-
Bcl-2 family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic) - analyze the Bax/Bcl-2 ratio.
-
Mitochondrial proteins: Cytochrome c (release from mitochondria to cytosol).
-
Caspases: Cleaved Caspase-9, Cleaved Caspase-8, Cleaved Caspase-3.
-
Caspase substrate: Cleaved PARP.
Procedure (General):
-
Treat cells and prepare whole-cell lysates or subcellular fractions (cytosolic and mitochondrial).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, TRAIL, Etoposide, and Thapsigargin each induce apoptosis through distinct primary mechanisms, offering a range of tools for cancer research and therapeutic development. This compound and Etoposide converge on the intrinsic mitochondrial pathway, albeit through different upstream triggers. TRAIL activates the extrinsic pathway, which can also engage the intrinsic pathway for signal amplification. Thapsigargin initiates apoptosis through ER stress, highlighting a separate but interconnected cell death signaling network. Understanding these diverse pathways is crucial for the rational design of novel anti-cancer strategies and for overcoming drug resistance. This guide provides a foundational comparison and detailed methodologies to aid researchers in their exploration of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Efficacy and Resistance Mechanism of a TRAIL and VEGFA-Peptide Fusion Protein in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AID 609552 - Ratio of etoposide IC50 to compound IC50 for human HCT116 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying reversed TRAIL sensitivity in acquired bortezomib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitizing TRAIL-resistant A549 lung cancer cells and enhancing TRAIL-induced apoptosis with the antidepressant amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. netjournals.org [netjournals.org]
- 14. Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer [mdpi.com]
- 15. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thapsigargin induces apoptosis by impairing cytoskeleton dynamics in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic antitumor effect of TRAIL and adriamycin on the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Multidrug-resistant MCF-7 breast cancer cells contain deficient intracellular calcium pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. researcherslinks.com [researcherslinks.com]
- 28. researchgate.net [researchgate.net]
- 29. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
